1-(4-Bromobutoxy)-2-methoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromobutoxy)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-13-10-6-2-3-7-11(10)14-9-5-4-8-12/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOIPLXRAWCRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402203 | |
| Record name | 1-(4-bromobutoxy)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3257-51-0 | |
| Record name | 1-(4-Bromobutoxy)-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3257-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-bromobutoxy)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Bromobutoxy)-2-methoxybenzene for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(4-Bromobutoxy)-2-methoxybenzene. This bifunctional molecule, featuring a terminal alkyl bromide and a methoxy-substituted aromatic ether, serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. This document details a robust synthetic protocol, analyzes its key chemical characteristics through a summary of its physicochemical and spectroscopic data, and explores its reactivity, underscoring its utility as a flexible building block in drug discovery and development.
Introduction
1-(4-Bromobutoxy)-2-methoxybenzene, also known as 2-(4-bromobutoxy)anisole, is a valuable reagent in organic synthesis. Its structure incorporates two key reactive functionalities: a bromoalkane and a guaiacol (2-methoxyphenol) ether moiety. The terminal bromine atom provides a reactive site for nucleophilic substitution, enabling the introduction of the 2-methoxyphenoxybutyl group into a variety of molecular scaffolds. The methoxy group on the aromatic ring influences its electronic properties and can direct further electrophilic aromatic substitution reactions. This unique combination of features makes it a useful intermediate in the synthesis of biologically active molecules and other functional organic materials. This guide aims to provide a detailed technical resource for researchers utilizing this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The key properties of 1-(4-Bromobutoxy)-2-methoxybenzene are summarized below.
| Property | Value | Source |
| CAS Number | 3257-51-0 | [1] |
| Molecular Formula | C₁₁H₁₅BrO₂ | [1] |
| Molecular Weight | 259.14 g/mol | [1] |
| Boiling Point | 118-124 °C at 0.35 mmHg | ChemicalBook |
| Density | 1.294 g/cm³ | ChemNet |
Note: Physical properties can vary slightly depending on the source and purity.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the guaiacol unit, the methoxy group, and the four methylene groups of the butoxy chain. The aromatic protons will appear in the aromatic region (typically δ 6.8-7.2 ppm), with splitting patterns indicative of their ortho, meta, and para relationships. The methoxy protons will present as a sharp singlet around δ 3.8 ppm. The methylene protons of the butoxy chain will appear as multiplets in the upfield region, with the protons adjacent to the oxygen and bromine atoms being the most deshielded.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The methoxy carbon will appear around δ 55 ppm. The carbons of the butoxy chain will have distinct chemical shifts, with the carbon attached to the bromine being the most downfield of the aliphatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic portions, C-O-C stretching for the ether linkages, and a C-Br stretching vibration in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve cleavage of the butoxy chain and the ether bond.
Synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene
The most common and efficient method for the synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene is through a Williamson ether synthesis . This reaction involves the O-alkylation of guaiacol (2-methoxyphenol) with an excess of 1,4-dibromobutane in the presence of a base.[2][3]
Reaction Principle
The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide to form an ether.[4] In this specific synthesis, the phenolic hydroxyl group of guaiacol is deprotonated by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion to form the desired product. Using an excess of 1,4-dibromobutane is crucial to minimize the formation of the symmetrical diether byproduct, 1,4-bis(2-methoxyphenoxy)butane.
Caption: General workflow for the synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of a bromobutoxy-substituted aromatic compound.[3]
Materials:
-
Guaiacol (2-methoxyphenol)
-
1,4-Dibromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guaiacol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to create a stirrable suspension.
-
Addition of Alkylating Agent: Add an excess of 1,4-dibromobutane (3.0-5.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the acetone.
-
The resulting residue will contain the desired product and excess 1,4-dibromobutane.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes or dichloromethane.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield 1-(4-Bromobutoxy)-2-methoxybenzene as an oil or a low-melting solid.
-
Reactivity and Applications in Drug Discovery
The synthetic utility of 1-(4-Bromobutoxy)-2-methoxybenzene stems from the reactivity of its terminal bromine atom, which readily participates in nucleophilic substitution reactions. This allows for its use as a linker or building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Key Reactions
The primary reaction of 1-(4-Bromobutoxy)-2-methoxybenzene is the substitution of the bromine atom by a variety of nucleophiles. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds.
Caption: General reactivity of 1-(4-Bromobutoxy)-2-methoxybenzene.
Common nucleophiles that can be employed include:
-
Amines (Primary and Secondary): Reaction with amines leads to the formation of the corresponding secondary or tertiary amines. This is a fundamental transformation in the synthesis of many nitrogen-containing bioactive molecules.
-
Phenols and Alcohols: Alkylation of other phenols or alcohols with 1-(4-Bromobutoxy)-2-methoxybenzene results in the formation of diaryl or alkyl aryl ethers.
-
Thiols: Reaction with thiols provides the corresponding thioethers.
Application as a Drug Intermediate
While direct, published syntheses explicitly starting from 1-(4-Bromobutoxy)-2-methoxybenzene can be proprietary, its structural motif is present in several complex drug molecules. It is a key intermediate in the synthesis of certain antipsychotic drugs, such as Cariprazine .[5][6][7] In the synthesis of such molecules, the 2-methoxyphenoxybutyl moiety is often introduced by reacting a nucleophilic core with a 4-(2-methoxyphenoxy)butyl halide, for which 1-(4-Bromobutoxy)-2-methoxybenzene is a prime precursor. The butoxy chain acts as a flexible linker to connect the aromatic pharmacophore to another part of the drug molecule, influencing its binding affinity and pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Bromobutoxy)-2-methoxybenzene.
-
Hazard Statements: It is classified as an irritant. It may cause skin and serious eye irritation.[1]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
1-(4-Bromobutoxy)-2-methoxybenzene is a synthetically valuable bifunctional molecule that serves as a versatile building block in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the predictable reactivity of its terminal alkyl bromide make it an attractive intermediate for the construction of complex molecular architectures. Its role as a precursor to key fragments in active pharmaceutical ingredients underscores its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application.
References
-
PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
- University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved January 25, 2026, from a generic university lab manual source.
- Google Patents. (n.d.). CN112939747B - Preparation method of guaiacol.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 25, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-bromobutoxy)-N-(1H-indol-4-yl)benzamide. Retrieved January 25, 2026, from [Link]
-
MDPI. (n.d.). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Retrieved January 25, 2026, from [Link]
- ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic....
-
idUS - Depósito de Investigación de la Universidad de Sevilla. (2023, June 10). Guaiacol hydrotreatment in an integrated APR-HDO process.... Retrieved January 25, 2026, from [Link]
- Beilstein Journals. (n.d.). Supplementary Information.
-
WIPO Patentscope. (2018, January 11). WO/2018/007986 INDUSTRIAL PROCESS FOR THE PREPARATION OF CARIPRAZINE. Retrieved January 25, 2026, from [Link]
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 25, 2026, from a general article on the Williamson Ether Synthesis.
-
MDPI. (2024, April 15). Azobenzene-Based Linker Strategy for Selective Activation of Antibody-Drug Conjugates. Retrieved January 25, 2026, from [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information for....
- ResearchGate. (n.d.). Guaiacol hydrodeoxygenation kinetics with catalyst deactivation taken into consideration.
- Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole.
- Google Patents. (n.d.). DE2919234A1 - 4-Bromo-anisole prodn. from anisole - by reaction with bromine dissolved in aq. hydrobromic acid.
- ResearchGate. (n.d.). Synthetic approaches to produce the key intermediate of cariprazine,....
-
Eureka | Patsnap. (n.d.). Preparation method of cariprazine intermediate. Retrieved January 25, 2026, from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-methoxy-4-methyl-. Retrieved January 25, 2026, from [Link]
-
Ingenta Connect. (2022, January 1). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Retrieved January 25, 2026, from [Link]
Sources
- 1. 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0 [chemicalbook.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Com...: Ingenta Connect [ingentaconnect.com]
An In-Depth Technical Guide to 1-(4-Bromobutoxy)-2-methoxybenzene (CAS 3257-51-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromobutoxy)-2-methoxybenzene (CAS 3257-51-0), a bifunctional aromatic ether of significant interest in synthetic organic chemistry and pharmaceutical development. Derived from the biomass platform chemical guaiacol, this compound serves as a versatile building block, most notably as a key intermediate in the synthesis of the non-selective β/α₁-blocker, Carvedilol. This document details its chemical and physical properties, provides a validated synthesis protocol with mechanistic insights, outlines methods for purification and characterization, discusses its strategic applications, and summarizes essential safety and handling information.
Chemical Identity and Physicochemical Properties
1-(4-Bromobutoxy)-2-methoxybenzene is a derivative of guaiacol (2-methoxyphenol), featuring a four-carbon aliphatic chain terminated by a bromine atom. This unique structure provides two distinct reactive sites: the aromatic ring, which can undergo electrophilic substitution, and the terminal alkyl bromide, which is susceptible to nucleophilic substitution.
| Property | Value | Source(s) |
| CAS Number | 3257-51-0 | [1] |
| Molecular Formula | C₁₁H₁₅BrO₂ | [1] |
| Molecular Weight | 259.14 g/mol | [1] |
| IUPAC Name | 1-(4-bromobutoxy)-2-methoxybenzene | |
| Synonyms | Benzene, 1-(4-bromobutoxy)-2-methoxy- | [2] |
| Appearance | Data not available; likely a liquid or low-melting solid | |
| Boiling Point | 118-124 °C at 0.35 mmHg | [2] |
| Density | ~1.294 g/cm³ (Predicted) |
Synthesis: The Williamson Etherification of Guaiacol
The most direct and widely employed method for the synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene is the Williamson ether synthesis. This robust and high-yielding reaction involves the O-alkylation of a phenoxide with a primary alkyl halide.[3]
Reaction Mechanism
The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[3]
-
Deprotonation: The phenolic hydroxyl group of guaiacol is deprotonated by a strong base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic sodium or potassium guaiacolate (phenoxide).
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in 1,4-dibromobutane.
-
Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide leaving group and the formation of the new C-O ether bond.
The use of a large excess of 1,4-dibromobutane is crucial to minimize the formation of the symmetrical diether byproduct, 1,4-bis(2-methoxyphenoxy)butane.
Caption: Mechanism of Williamson Ether Synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies and should be adapted and optimized by the end-user.[1][4]
Materials:
-
Guaiacol (1.0 eq)
-
1,4-Dibromobutane (5.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add guaiacol (1.0 eq) and anhydrous acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Alkyl Halide Addition: Add 1,4-dibromobutane (5.0 eq) to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the resulting crude oil in dichloromethane.
-
Wash the organic layer sequentially with 1M NaOH (to remove unreacted guaiacol), water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(4-Bromobutoxy)-2-methoxybenzene.
Caption: General workflow for the synthesis of the title compound.
Characterization and Purity Analysis
The structural integrity and purity of synthesized 1-(4-Bromobutoxy)-2-methoxybenzene must be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (Ar-H): Multiplet around δ 6.8-7.0 ppm (4H).Ether Methylene (Ar-O-CH₂): Triplet around δ 4.0 ppm (2H).Methoxy (O-CH₃): Singlet around δ 3.8 ppm (3H).Brominated Methylene (CH₂-Br): Triplet around δ 3.4 ppm (2H).Aliphatic Methylene (-CH₂-CH₂-): Two multiplets around δ 1.8-2.1 ppm (4H).[5][6] |
| ¹³C NMR | Aromatic Carbons (Ar-C): Peaks in the δ 110-150 ppm region. The two oxygen-bearing carbons (C-O-Ar and C-OCH₃) will be the most downfield.Methoxy Carbon (-OCH₃): Peak around δ 55-56 ppm.Ether Methylene (Ar-O-CH₂): Peak around δ 67-68 ppm.Brominated Methylene (-CH₂-Br): Peak around δ 33-34 ppm.Aliphatic Methylene (-CH₂-CH₂-): Two peaks in the δ 28-30 ppm region.[7][8] |
| FTIR (cm⁻¹) | C-H stretch (aromatic): ~3050-3000.C-H stretch (aliphatic): ~2950-2850.C=C stretch (aromatic): ~1600, 1500.C-O-C stretch (aryl-alkyl ether): Strong, broad peak ~1250 (asymmetric) and ~1040 (symmetric).C-Br stretch: ~650-550.[9] |
| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 258 and 260, in an approximate 1:1 ratio, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[10][11]Key Fragments: Loss of the butoxy chain leading to the guaiacol radical cation (m/z 124), cleavage of the C-Br bond leading to a fragment at m/z 179, and fragmentation of the butyl chain. |
Applications in Drug Discovery and Development
The dual functionality of 1-(4-Bromobutoxy)-2-methoxybenzene makes it a highly valuable intermediate in multi-step organic synthesis, particularly in the pharmaceutical industry.
Key Intermediate for Carvedilol Synthesis
The most prominent application of this compound is in the synthesis of Carvedilol, a third-generation β-blocker used to treat heart failure and high blood pressure.[12][13] Carvedilol's structure features a carbazole core linked to a side chain containing a secondary amine and a 2-methoxyphenoxy group.
The synthesis of Carvedilol typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with an amine-containing side chain.[14] This side chain, 2-(2-methoxyphenoxy)ethanamine, is often prepared from 1-(4-Bromobutoxy)-2-methoxybenzene, although alternative routes exist. A more direct application involves first synthesizing a longer side chain from guaiacol and then coupling it to the carbazole moiety. In one synthetic approach, the bromobutyl group of the title compound is converted to an amino group, which then acts as the nucleophile to open the epoxide ring of the carbazole intermediate.[15][16]
Caption: Role as a precursor in the synthesis of Carvedilol analogues.
Building Block for Novel Therapeutics
The guaiacol motif is present in numerous biologically active compounds. The 4-bromobutoxy chain provides a flexible linker of defined length, allowing medicinal chemists to connect this important pharmacophore to other molecular fragments. The terminal bromide can be readily converted into a variety of other functional groups (amines, azides, thiols, nitriles, etc.), enabling its use in the construction of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Safety and Handling
1-(4-Bromobutoxy)-2-methoxybenzene is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion/Inhalation: Move to fresh air. Seek medical attention if you feel unwell.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
Conclusion
1-(4-Bromobutoxy)-2-methoxybenzene is a strategically important chemical intermediate with significant value for drug discovery and organic synthesis. Its straightforward preparation via the Williamson ether synthesis from readily available guaiacol, combined with its bifunctional nature, makes it an attractive building block. Its established role in the synthesis of the blockbuster drug Carvedilol underscores its industrial relevance. For research and development professionals, this compound offers a reliable and versatile scaffold for the creation of novel and complex molecular architectures.
References
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
ACS Publications. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of NMOBA. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of carvedilol.
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Facile Synthesis of Carvedilol from Correspo. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene. Retrieved from [Link]
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0 [chemicalbook.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 13C NMR [m.chemicalbook.com]
- 8. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene from Guaiacol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview for the synthesis of 1-(4-bromobutoxy)-2-methoxybenzene, a valuable building block in organic synthesis, from readily available starting materials. The core of this process lies in the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and outline the necessary characterization to ensure the purity and identity of the final product.
Introduction: The Significance of 1-(4-Bromobutoxy)-2-methoxybenzene
1-(4-Bromobutoxy)-2-methoxybenzene serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. The presence of a terminal bromide offers a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions, while the methoxy-substituted aromatic ring can be further functionalized. This bifunctional nature makes it an attractive precursor for the development of novel pharmaceutical agents and other functional materials.
The Underlying Chemistry: A Mechanistic Look at the Williamson Ether Synthesis
The synthesis of 1-(4-bromobutoxy)-2-methoxybenzene from guaiacol and 1,4-dibromobutane is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps are:
-
Deprotonation of Guaiacol: In the presence of a suitable base, the acidic phenolic proton of guaiacol is abstracted to form a potent nucleophile, the guaiacolate anion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.
-
Nucleophilic Attack: The newly formed guaiacolate anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.[1]
-
Displacement of the Leaving Group: As the new carbon-oxygen bond forms, the bromide ion is displaced as a leaving group, resulting in the formation of the desired ether, 1-(4-bromobutoxy)-2-methoxybenzene.
To favor the desired monosubstitution product and minimize the formation of the bis-ether byproduct, an excess of 1,4-dibromobutane is typically employed.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with clear steps and justifications for the chosen reagents and conditions.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Guaiacol | C₇H₈O₂ | 124.14 | 5.0 g | 40.3 |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | 17.4 g (8.1 mL) | 80.6 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 8.3 g | 60.0 |
| Acetone | C₃H₆O | 58.08 | 100 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Reaction Setup and Procedure
-
Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (5.0 g, 40.3 mmol), potassium carbonate (8.3 g, 60.0 mmol), and acetone (100 mL).
-
Addition of Alkylating Agent: While stirring the mixture, add 1,4-dibromobutane (8.1 mL, 80.6 mmol) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and rinse it with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 1-(4-bromobutoxy)-2-methoxybenzene as a colorless oil.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 1-(4-bromobutoxy)-2-methoxybenzene.
Characterization and Data Analysis
To confirm the successful synthesis of 1-(4-bromobutoxy)-2-methoxybenzene, a combination of spectroscopic techniques should be employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrO₂ |
| Molecular Weight | 259.14 g/mol [2] |
| Appearance | Colorless oil |
| Boiling Point | 316.4 °C at 760 mmHg[1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.95-6.85 (m, 4H, Ar-H), 4.05 (t, J = 6.0 Hz, 2H, O-CH₂), 3.85 (s, 3H, O-CH₃), 3.50 (t, J = 6.4 Hz, 2H, CH₂-Br), 2.10-2.00 (m, 2H, O-CH₂-CH₂), 1.95-1.85 (m, 2H, CH₂-CH₂-Br).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
¹³C NMR (CDCl₃, 100 MHz): δ 149.7, 148.2, 121.3, 120.8, 113.9, 112.0, 67.5, 55.8, 33.5, 29.5, 27.9.
Note: The provided NMR data is predicted and should be confirmed by experimental analysis of the synthesized compound.
Safety Considerations
-
Guaiacol: Toxic and should be handled with caution.
-
1,4-Dibromobutane: A lachrymator and should be handled in a well-ventilated fume hood.
-
Potassium Carbonate: An irritant.
-
Organic Solvents (Acetone, Dichloromethane): Flammable and volatile.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.
Conclusion
The synthesis of 1-(4-bromobutoxy)-2-methoxybenzene from guaiacol via the Williamson ether synthesis is a reliable and straightforward procedure for obtaining this valuable synthetic intermediate. By following the detailed protocol and employing the appropriate characterization techniques, researchers can confidently produce and verify the identity and purity of the target compound, paving the way for its application in further synthetic endeavors.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
Sources
Physical properties of 1-(4-Bromobutoxy)-2-methoxybenzene (boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a focused examination of the key physical properties of 1-(4-Bromobutoxy)-2-methoxybenzene (CAS No. 3257-51-0), a compound of interest in synthetic organic chemistry and drug discovery. The document synthesizes available data on its boiling point and solubility, presenting it in a manner that is both accessible and directly applicable to laboratory and research settings. The causality behind these properties is explored through an analysis of the compound's molecular structure.
Introduction: Understanding the Molecule
1-(4-Bromobutoxy)-2-methoxybenzene is a bifunctional organic molecule featuring a guaiacol (2-methoxyphenol) core ether-linked to a brominated butyl chain. This unique combination of an aromatic ether and a terminal alkyl bromide makes it a valuable intermediate for introducing the guaiacol moiety into larger molecular scaffolds through nucleophilic substitution reactions. An understanding of its physical properties is paramount for its effective handling, purification, and application in multi-step syntheses.
The molecular structure dictates the physical behavior of the compound. The aromatic ring and methoxy group introduce some polarity, while the butoxy chain and terminal bromine atom contribute to its nonpolar character and molecular weight.
Caption: 2D Structure of 1-(4-Bromobutoxy)-2-methoxybenzene
Core Physical Properties
The physical state and behavior of 1-(4-Bromobutoxy)-2-methoxybenzene under various conditions are critical for its practical application. The following table summarizes its key quantitative physical properties.
| Property | Value | Conditions | Source |
| Molecular Formula | C₁₁H₁₅BrO₂ | - | [1][2] |
| Molecular Weight | 259.14 g/mol | - | [1][2] |
| Boiling Point | 118-124 °C | at 0.35 mmHg | [1] |
| 316.4 °C | at 760 mmHg | [3] | |
| Density (Predicted) | 1.294 g/cm³ | - | [3] |
| Flash Point | 133.1 °C | - | [3] |
In-Depth Analysis of Boiling Point
The boiling point of a substance is a critical parameter for its purification, particularly through distillation. For 1-(4-Bromobutoxy)-2-methoxybenzene, two distinct boiling points are reported, which underscores the profound impact of pressure on this physical property.
-
At Reduced Pressure (Vacuum Distillation): The boiling point is reported as 118-124 °C at a pressure of 0.35 mmHg.[1] This is a crucial piece of data for synthetic chemists, as many organic compounds, especially those with higher molecular weights or functional groups susceptible to decomposition at high temperatures, are purified under vacuum. The lower temperature required for distillation under reduced pressure minimizes the risk of thermal degradation, ensuring a higher yield and purity of the final product.
-
At Atmospheric Pressure: The boiling point at standard atmospheric pressure (760 mmHg) is 316.4 °C.[3] This high boiling point is expected given the compound's molecular weight of 259.14 g/mol and the presence of polar ether linkages which contribute to intermolecular dipole-dipole interactions.
Experimental Workflow: Vacuum Distillation
The significant difference between the atmospheric and reduced pressure boiling points necessitates vacuum distillation for laboratory-scale purification.
Caption: A generalized workflow for the vacuum distillation of a high-boiling point liquid.
Solubility Profile: A Qualitative Assessment
-
Aqueous Solubility: The molecule possesses two ether oxygen atoms capable of acting as hydrogen bond acceptors. However, the dominant features are the nonpolar benzene ring and the four-carbon alkyl chain, which confer a significant hydrophobic character. Therefore, 1-(4-Bromobutoxy)-2-methoxybenzene is expected to have very limited solubility in water .
-
Organic Solvent Solubility: The compound's overall nonpolar nature suggests it will be readily soluble in a wide range of common organic solvents . This includes, but is not limited to:
-
Nonpolar aprotic solvents: Toluene, hexanes, diethyl ether
-
Polar aprotic solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate
-
Polar protic solvents: A related compound, 2-Bromoanisole, is described as being moderately soluble in solvents like ethanol.[4] It is reasonable to expect a similar or greater solubility for 1-(4-Bromobutoxy)-2-methoxybenzene in such solvents.
-
This solubility profile is advantageous for its use in organic synthesis, as it allows for a wide choice of reaction media and facilitates extraction and purification processes.
Conclusion
The physical properties of 1-(4-Bromobutoxy)-2-methoxybenzene are well-defined by its molecular structure. Its high boiling point at atmospheric pressure necessitates purification by vacuum distillation, a standard and crucial technique in synthetic chemistry. Its expected broad solubility in organic solvents and poor solubility in water make it a versatile and easily handled intermediate for drug development and materials science applications. The data presented in this guide serves as a foundational resource for researchers, enabling informed decisions in experimental design and execution.
References
-
LookChem. CAS No.3257-51-0,1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE Suppliers. Available at: [Link]
Sources
1-(4-Bromobutoxy)-2-methoxybenzene: A Comprehensive Technical Guide for Chemical Synthesis Professionals
Foreword: Unveiling the Potential of a Versatile Intermediate
In the landscape of modern organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient and successful construction of complex molecular architectures. 1-(4-Bromobutoxy)-2-methoxybenzene emerges as a key building block, particularly in the realms of pharmaceutical and materials science research. Its unique bifunctional nature, possessing both a reactive alkyl bromide and a sterically influencing methoxy-substituted aromatic ring, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of 1-(4-Bromobutoxy)-2-methoxybenzene, from its fundamental properties and synthesis to its reactivity and potential applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
A thorough understanding of a chemical's properties is the bedrock of its effective application. 1-(4-Bromobutoxy)-2-methoxybenzene is a colorless to pale yellow liquid with a characteristic aromatic odor. Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.
| Property | Value | Source |
| CAS Number | 3257-51-0 | [1] |
| Molecular Formula | C₁₁H₁₅BrO₂ | [1] |
| Molecular Weight | 259.14 g/mol | [1] |
| Boiling Point | 118-124 °C at 0.35 mmHg | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); insoluble in water. |
Synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene: The Williamson Ether Synthesis
The most common and efficient method for the preparation of 1-(4-Bromobutoxy)-2-methoxybenzene is the Williamson ether synthesis.[2] This venerable yet highly reliable SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2] In this specific synthesis, guaiacol (2-methoxyphenol) is deprotonated to form the corresponding phenoxide, which then reacts with an excess of 1,4-dibromobutane.
Mechanistic Rationale
The causality behind the experimental choices in this synthesis is rooted in the principles of nucleophilicity and electrophilicity.
-
Nucleophile Generation: Guaiacol, a weak acid, is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to generate the more potent nucleophile, the 2-methoxyphenoxide ion. The methoxy group at the ortho position exerts a modest electron-donating effect through resonance, slightly enhancing the nucleophilicity of the phenoxide oxygen.
-
Electrophile Selection: 1,4-dibromobutane serves as the electrophile. The bromine atoms are good leaving groups, and the primary carbons to which they are attached are sterically unhindered, favoring an SN2 pathway.[3] Using a significant excess of 1,4-dibromobutane is crucial to minimize the formation of the bis-ether byproduct where a second molecule of guaiacol reacts at the other end of the butane chain.
Caption: Williamson Ether Synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene.
Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Guaiacol (2-methoxyphenol)
-
1,4-Dibromobutane
-
Sodium hydroxide (or potassium carbonate)
-
Acetone (or other suitable polar aprotic solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guaiacol (1.0 eq) and a suitable base (e.g., sodium hydroxide, 1.1 eq) in a polar aprotic solvent like acetone.
-
Nucleophile Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Addition of Electrophile: Add 1,4-dibromobutane (a significant excess, e.g., 5-10 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure 1-(4-Bromobutoxy)-2-methoxybenzene.
Reactivity and Synthetic Applications
The synthetic utility of 1-(4-Bromobutoxy)-2-methoxybenzene stems from the reactivity of the terminal bromine atom in the butoxy chain, which is an excellent electrophilic site for nucleophilic substitution reactions.
Reactions with Nucleophiles
The primary carbon bearing the bromine atom is readily attacked by a wide range of nucleophiles, making this intermediate a valuable tool for introducing the 2-methoxy-phenoxybutyl moiety into various molecular scaffolds.
-
N-Alkylation: Amines, both primary and secondary, readily displace the bromide to form the corresponding N-alkylated products. This reaction is fundamental in the synthesis of many pharmaceutical compounds.
-
O-Alkylation: Alcohols and phenols can be deprotonated to their corresponding alkoxides or phenoxides and subsequently react to form ethers.
-
S-Alkylation: Thiols are excellent nucleophiles and react efficiently to form thioethers.[4]
-
C-Alkylation: Carbanions, such as those derived from malonic esters or other activated methylene compounds, can be used to form new carbon-carbon bonds.
Caption: Reactivity of 1-(4-Bromobutoxy)-2-methoxybenzene with various nucleophiles.
Application in the Synthesis of Pharmaceutical Analogues
While direct, large-scale applications in blockbuster drugs are not prominently documented, the utility of 1-(4-Bromobutoxy)-2-methoxybenzene as an intermediate is evident in the synthesis of analogues of important pharmaceuticals.
-
Carvedilol Analogues: Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[5][6] The synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[7] By analogy, 1-(4-Bromobutoxy)-2-methoxybenzene can be used to synthesize Carvedilol analogues with a longer, more flexible linker between the carbazole and the methoxyphenoxy moieties, which could modulate the pharmacological properties of the resulting compound.[8][9]
-
Itraconazole Analogues: Itraconazole is a broad-spectrum triazole antifungal agent.[10][11][12] Its complex structure includes a piperazine ring connected to a dichlorophenyl group and a triazolone moiety. The synthesis of Itraconazole and its analogues often involves the alkylation of a piperazine nitrogen.[13] 1-(4-Bromobutoxy)-2-methoxybenzene can serve as an alkylating agent to introduce the 2-methoxyphenoxybutyl group onto a piperazine core, leading to the formation of novel Itraconazole analogues for antifungal screening.
Characterization and Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9-7.1 | m | 4H | Aromatic protons |
| ~4.0 | t | 2H | -O-CH₂- |
| ~3.8 | s | 3H | -O-CH₃ |
| ~3.5 | t | 2H | -CH₂-Br |
| ~2.0 | m | 4H | -CH₂-CH₂- |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | Aromatic C-O |
| ~145-150 | Aromatic C-OCH₃ |
| ~110-125 | Aromatic C-H |
| ~67 | -O-CH₂- |
| ~55 | -O-CH₃ |
| ~33 | -CH₂-Br |
| ~28-30 | -CH₂-CH₂- |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | Aromatic C-H stretch |
| ~2850-3000 | Aliphatic C-H stretch |
| ~1500-1600 | Aromatic C=C stretch |
| ~1250 | Aryl-O-C stretch (asymmetric) |
| ~1030 | Aryl-O-C stretch (symmetric) |
| ~600-700 | C-Br stretch |
Mass Spectrometry (MS):
The mass spectrum would be expected to show the molecular ion peaks corresponding to the bromine isotopes ([M]⁺ and [M+2]⁺) in an approximately 1:1 ratio. Common fragmentation patterns would involve the loss of the bromine atom and cleavage of the butoxy chain.
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable. 1-(4-Bromobutoxy)-2-methoxybenzene is an irritant and should be handled with appropriate personal protective equipment (PPE).[20][21]
-
General Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.[20] Avoid inhalation of vapor or mist.
-
Personal Protective Equipment: Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[20][22][23][24]
Conclusion and Future Outlook
1-(4-Bromobutoxy)-2-methoxybenzene stands as a valuable and versatile intermediate in the synthetic chemist's toolbox. Its straightforward synthesis via the Williamson ether reaction and the predictable reactivity of its alkyl bromide moiety make it an attractive building block for the construction of complex molecules. While its application in the synthesis of pharmaceutical analogues is a promising area of research, its potential extends to materials science, where the introduction of the 2-methoxyphenoxybutyl group can be used to tune the properties of polymers and other functional materials. As the demand for novel and sophisticated molecules continues to grow, the strategic application of well-defined intermediates like 1-(4-Bromobutoxy)-2-methoxybenzene will undoubtedly play a crucial role in driving innovation across the chemical sciences.
References
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]
- Google Patents. (n.d.). KR100793693B1 - Improved Method of Making Itraconazole.
-
ACS Publications. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Bromobutoxy)-2-methylbenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Retrieved from [Link]
- Google Patents. (n.d.). EP1741700B1 - Process for the preparation of carvedilol.
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
- Unknown. (n.d.). 12. The Williamson Ether Synthesis.
- Google Patents. (n.d.). CN104774195A - Optically pure itraconazole key intermediate, synthetic method thereof ....
-
PubChem. (n.d.). 1-(2-Bromoethoxy)-4-methoxybenzene. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Facile Synthesis of Carvedilol from Correspo. Retrieved from [Link]
- Unknown. (n.d.). 1. Write a mechanism for the Williamson ether synthesis....
-
European Patent Office. (2015). ITRACONAZOLE ANALOGUES AND METHODS OF USE THEREOF - EP 3099679 B1. Retrieved from [Link]
-
Semantic Scholar. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-methoxy-4-methyl-. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
- Google Patents. (n.d.). CN101391994B - Synthetic method of itraconazole key intermediate triazole compounds.
-
NIST WebBook. (n.d.). Benzene, 1-ethenyl-4-methoxy-. Retrieved from [Link]
Sources
- 1. 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. jocpr.com [jocpr.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 10. KR100793693B1 - Improved Method of Making Itraconazole - Google Patents [patents.google.com]
- 11. CN104774195A - Optically pure itraconazole key intermediate, synthetic method thereof, and method for synthesizing optically pure itraconazole from the intermediate - Google Patents [patents.google.com]
- 12. CN101391994B - Synthetic method of itraconazole key intermediate triazole compounds - Google Patents [patents.google.com]
- 13. Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. rsc.org [rsc.org]
- 16. 1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 13C NMR [m.chemicalbook.com]
- 17. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]
- 18. Benzene, 1-ethenyl-4-methoxy- [webbook.nist.gov]
- 19. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 1H NMR spectrum [chemicalbook.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 22. fishersci.com [fishersci.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
1-(4-Bromobutoxy)-2-methoxybenzene molecular weight and formula
An In-depth Technical Guide: 1-(4-Bromobutoxy)-2-methoxybenzene
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromobutoxy)-2-methoxybenzene, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. This document elucidates the molecule's core physicochemical properties, provides a detailed and validated protocol for its synthesis via Williamson etherification, and explores its strategic utility as a bifunctional building block in medicinal chemistry. The causality behind experimental choices, safety protocols, and potential derivatization pathways are discussed to provide a holistic and actionable resource for laboratory application.
Core Molecular Profile
1-(4-Bromobutoxy)-2-methoxybenzene, also known as guaiacol butyl bromide ether, is a disubstituted aromatic compound. Its structure features a guaiacol (2-methoxyphenol) moiety linked to a brominated butyl chain via an ether bond. This configuration makes it a valuable bifunctional reagent: the guaiacol portion can serve as a pharmacophore or a structural scaffold, while the terminal alkyl bromide provides a reactive site for nucleophilic substitution, enabling its use as a versatile linker in the synthesis of more complex molecules.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₁₅BrO₂ | [1][2] |
| Molecular Weight | 259.14 g/mol | [1][3] |
| CAS Number | 3257-51-0 | [1] |
| Appearance | Low-melting solid or viscous oil | [4] |
| Density | 1.294 g/cm³ | [3] |
| Boiling Point | 316.4 °C at 760 mmHg | [3] |
| Flash Point | 133.1 °C | [3] |
| Synonyms | Benzene, 1-(4-bromobutoxy)-2-methoxy-; Guaiacol 4-bromobutyl ether |[1] |
Synthesis and Mechanistic Insights
The most direct and reliable method for preparing 1-(4-Bromobutoxy)-2-methoxybenzene is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (Sₙ2) of an alkyl halide by a deprotonated alcohol (an alkoxide or, in this case, a phenoxide).
Principle and Causality
The synthesis proceeds by deprotonating the phenolic hydroxyl group of guaiacol (2-methoxyphenol) with a mild base to form the potassium guaiacolate salt. This phenoxide is a potent nucleophile that subsequently attacks one of the electrophilic carbon atoms of 1,4-dibromobutane.
Key Experimental Choices:
-
Reactants:
-
Guaiacol: The source of the 2-methoxyphenoxy group. Its phenolic proton is acidic enough (pKa ≈ 10) to be removed by a suitable base.
-
1,4-Dibromobutane: Serves as the four-carbon linker. A large excess is used to statistically favor mono-alkylation and minimize the formation of the bis-ether byproduct where a second guaiacol molecule reacts at the other end.
-
-
Base:
-
Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and non-hygroscopic base. It is sufficient to deprotonate the phenol without causing unwanted side reactions like elimination, which could occur with stronger bases (e.g., NaH). Its heterogeneous nature in solvents like acetone allows for easy removal by filtration.
-
-
Solvent:
-
Acetone or Acetonitrile: Polar aprotic solvents are ideal for Sₙ2 reactions. They effectively solvate the potassium cation without hydrogen bonding to and deactivating the phenoxide nucleophile, thus accelerating the reaction rate. Their boiling points allow for reflux conditions at a moderate temperature, providing sufficient thermal energy without degrading the reactants.
-
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility.
Reagents:
-
Guaiacol (1.0 eq)
-
1,4-Dibromobutane (4.0 eq, large excess)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetone (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add guaiacol (1.0 eq) and anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will be a suspension.
-
Alkylation: Add 1,4-dibromobutane (4.0 eq) to the stirring suspension.
-
Reaction Execution: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the guaiacol spot indicates reaction completion.
-
Workup - Quenching and Filtration: Allow the reaction mixture to cool to room temperature. Filter the solid K₂CO₃ and KBr byproduct and wash the solid cake with a small amount of acetone.
-
Workup - Solvent Removal: Combine the filtrates and remove the acetone and excess 1,4-dibromobutane under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted guaiacol), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield 1-(4-Bromobutoxy)-2-methoxybenzene as a pure product.
Synthesis Workflow Visualization
Caption: Williamson Ether Synthesis Workflow for 1-(4-Bromobutoxy)-2-methoxybenzene.
Applications in Drug Development and Chemical Synthesis
The primary value of 1-(4-Bromobutoxy)-2-methoxybenzene is not as a final product but as a versatile chemical intermediate. Its bifunctional nature allows for the strategic introduction of the guaiacol-butoxy moiety into target molecules.
Role as a Versatile Chemical Intermediate
The terminal bromide is an excellent leaving group, making the molecule an ideal substrate for Sₙ2 reactions with a wide range of nucleophiles. This allows for the covalent attachment of the 2-methoxyphenoxybutyl group to various scaffolds.
-
Nitrogen Nucleophiles (Amines): Reaction with primary or secondary amines yields secondary or tertiary amine derivatives, respectively. This is a common strategy for building ligands for G-protein coupled receptors (GPCRs) or ion channels.
-
Oxygen Nucleophiles (Alcohols/Phenols): Reaction with other alcohols or phenols can create complex poly-ether structures.
-
Sulfur Nucleophiles (Thiols): Reaction with thiols produces thioethers (sulfides), a functional group present in various bioactive compounds.
Guaiacol itself is a known expectorant and antiseptic, and its derivatives are often explored for their antioxidant and anti-inflammatory properties.[4][5] Incorporating this moiety can modulate a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increasing lipophilicity or introducing a site for metabolic O-demethylation.
Logical Workflow for Derivatization
Sources
An In-Depth Technical Guide to the Safe Handling and Application of 1-(4-Bromobutoxy)-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(4-Bromobutoxy)-2-methoxybenzene, a key bifunctional building block utilized in organic synthesis, particularly within the pharmaceutical industry. As a Senior Application Scientist, this document is designed to deliver not only procedural steps but also the underlying scientific rationale to ensure both safety and experimental success.
Introduction: A Versatile Intermediate
1-(4-Bromobutoxy)-2-methoxybenzene (CAS No. 3257-51-0) is an aromatic ether derivative of guaiacol.[1] Its structure is characterized by a methoxy-substituted benzene ring linked to a brominated butyl chain via an ether bond. This dual functionality makes it a valuable reagent, acting as a bridge between aromatic and aliphatic moieties in the construction of more complex molecules. The guaiacol portion is a common motif in many natural products and serves as a robust starting point in chemical synthesis.[1] The terminal bromine on the alkyl chain provides a reactive site for nucleophilic substitution, making it an ideal intermediate for introducing a butoxy-linked aromatic group into a target molecule.
Physicochemical and Spectroscopic Data
A clear understanding of the physical and chemical properties of a reagent is fundamental to its safe handling and application.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrO₂ | [2] |
| Molecular Weight | 259.14 g/mol | [2] |
| Appearance | Clear to slightly yellow liquid | [3] |
| Boiling Point | 316.4 °C at 760 mmHg | ChemNet |
| Density | 1.294 g/cm³ | ChemNet |
| Flash Point | 133.1 °C | ChemNet |
Hazard Identification and Risk Assessment
1-(4-Bromobutoxy)-2-methoxybenzene is classified as an irritant and requires careful handling to avoid exposure. The primary hazards are associated with skin and eye contact.
GHS Hazard Classification:
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with 1-(4-Bromobutoxy)-2-methoxybenzene.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation of any vapors.
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 1-(4-Bromobutoxy)-2-methoxybenzene:
| Protection Type | Specification | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | EU Directive 89/686/EEC and standard EN 374. |
| Body Protection | A lab coat and, if handling larger quantities, a chemical-resistant apron. | N/A |
| Respiratory Protection | Not typically required when used in a fume hood. In case of spills or inadequate ventilation, a respirator with an organic vapor cartridge is necessary. | NIOSH (US) or EN 143 (EU) approved. |
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
Spill and Emergency Procedures
In the event of a spill or exposure, the following procedures should be followed immediately:
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Chemical Reactivity and Incompatibilities
1-(4-Bromobutoxy)-2-methoxybenzene possesses two primary sites of reactivity: the aromatic ring and the alkyl bromide. The ether linkage is generally stable under common reaction conditions.
-
Nucleophilic Substitution: The terminal bromine atom is a good leaving group, making the compound susceptible to Sₙ2 reactions with a variety of nucleophiles. This is the most common transformation for this type of molecule in synthetic applications.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. Strong bases can promote elimination reactions, while strong oxidizing agents can react with the aromatic ring and ether linkage.
Synthesis and Application in Drug Development
The primary route for the synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene is the Williamson ether synthesis. This involves the deprotonation of guaiacol (2-methoxyphenol) with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, displacing the bromide from an excess of 1,4-dibromobutane.
Representative Synthesis Protocol: Williamson Ether Synthesis
-
To a solution of guaiacol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, Acetone), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-(4-Bromobutoxy)-2-methoxybenzene.
Application in Pharmaceutical Synthesis: An Intermediate for Lurasidone
While 1-(4-Bromobutoxy)-2-methoxybenzene itself is not a therapeutic agent, its structural motif is a key component in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its derivative's use in the synthesis of the antipsychotic drug, Lurasidone. A key intermediate, 1-(4-bromobutoxy)-2-methoxy-5-(piperazine-1-carbonyl)-benzene, is synthesized and then further elaborated to form the final drug substance. This underscores the importance of 1-(4-Bromobutoxy)-2-methoxybenzene as a versatile building block in medicinal chemistry.
Disposal Considerations
Waste from 1-(4-Bromobutoxy)-2-methoxybenzene must be treated as hazardous.
-
Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: Any materials (e.g., gloves, absorbent paper) that have come into contact with the compound should be placed in a sealed, labeled container and disposed of as hazardous waste.
Conclusion
1-(4-Bromobutoxy)-2-methoxybenzene is a valuable and versatile chemical intermediate with clear applications in drug discovery and development. Its bifunctional nature allows for the strategic connection of aromatic and aliphatic fragments in complex molecule synthesis. However, its irritant properties necessitate strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. By understanding its reactivity, handling requirements, and synthetic utility, researchers can safely and effectively leverage this compound in their scientific endeavors.
References
-
ResearchGate. Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. [Link]
-
Frontiers in Energy Research. Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. [Link]
-
PubMed. Toxicity of selected brominated aromatic compounds. [Link]
-
ResearchGate. Guaiacol hydrodeoxygenation kinetics with catalyst deactivation taken into consideration. [Link]
-
National Center for Biotechnology Information. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
LookChem. m-BROMOANISOLE. [Link]
-
ResearchGate. Guaiacol Hydrodeoxygenation over Platinum Catalyst: Reaction Pathways and Kinetics. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
PubMed. Toxic effects of brominated indoles and phenols on zebrafish embryos. [Link]
-
ResearchGate. Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. [Link]
-
ResearchGate. The deoxygenation and alkylation pathways of guaiacol conversion. [Link]
-
ResearchGate. Proposed reaction mechanism for conversion of guaiacol to cyclohexane over Pt/HY. [Link]
Sources
- 1. 1-(4-Bromobutoxy)-2-methoxybenzene | 3257-51-0 | Benchchem [benchchem.com]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. manavchem.com [manavchem.com]
- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic effects of brominated indoles and phenols on zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Route for O-Alkylation using 1-(4-Bromobutoxy)-2-methoxybenzene: A Detailed Technical Guide
An Application Note for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of O-Alkylation
In the landscape of modern synthetic and medicinal chemistry, the formation of ether linkages through O-alkylation stands as a cornerstone reaction. This transformation is pivotal for modifying the physicochemical properties of molecules, such as solubility, lipophilicity, and metabolic stability, thereby playing a critical role in the optimization of lead compounds in drug discovery. The Williamson ether synthesis, a classic and reliable method, remains a preferred route for constructing these crucial C-O-C bonds.[1][2]
This guide focuses on the application of a specific and highly versatile alkylating agent: 1-(4-Bromobutoxy)-2-methoxybenzene . The unique architecture of this reagent—a primary alkyl bromide for efficient SN2 reaction, a flexible four-carbon linker, and a guaiacol (2-methoxyphenol) moiety—makes it an invaluable building block for introducing a substituted aryloxybutyl group onto a variety of nucleophilic substrates, particularly phenols. Understanding the nuances of its reactivity is key to leveraging its full synthetic potential.
Mechanistic Underpinnings: The Williamson Ether Synthesis Pathway
The O-alkylation of a phenol with 1-(4-Bromobutoxy)-2-methoxybenzene proceeds via the venerable Williamson ether synthesis, which is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1][3][4] The process can be dissected into two critical steps:
-
Deprotonation of the Phenol: The reaction is initiated by treating the phenolic substrate with a suitable base. The base abstracts the acidic proton of the hydroxyl group to generate a highly nucleophilic phenoxide anion.[5][6] The choice of base is crucial; it must be strong enough to deprotonate the phenol quantitatively without promoting side reactions.
-
Nucleophilic Attack: The newly formed phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine on the 1-(4-Bromobutoxy)-2-methoxybenzene molecule. This concerted, single-step SN2 displacement results in the formation of the desired ether linkage and a bromide salt as a byproduct.[1][5]
The efficiency of this SN2 process is maximized by the primary nature of the alkyl bromide in the reagent, which minimizes steric hindrance. Furthermore, conducting the reaction in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is highly advantageous. These solvents effectively solvate the cation of the base, leaving the phenoxide anion "naked" and highly reactive, thereby favoring O-alkylation over the potential competing C-alkylation pathway.[5]
Caption: The SN2 mechanism for O-alkylation of phenols.
Core Experimental Protocol
This section provides a robust, generalized protocol for the O-alkylation of a phenolic substrate using 1-(4-Bromobutoxy)-2-methoxybenzene. It is intended as a starting point and may require optimization based on the specific reactivity of the chosen phenol.
Materials and Reagents
-
Phenolic substrate (e.g., 4-hydroxyphenone)
-
1-(4-Bromobutoxy)-2-methoxybenzene
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 eq.).
-
Solvent and Base Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to dissolve the phenol (concentration typically 0.1-0.5 M). Add finely powdered anhydrous potassium carbonate (1.5-2.0 eq.).
-
Formation of Phenoxide: Stir the suspension vigorously at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Alkylating Agent: Add 1-(4-Bromobutoxy)-2-methoxybenzene (1.1-1.2 eq.) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the phenol.
-
Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure O-alkylated product.[7]
Caption: General workflow for O-alkylation synthesis.
Data Summary: Key Reaction Parameters
Optimizing the O-alkylation reaction requires careful consideration of several parameters. The table below summarizes key variables and provides field-proven recommendations.
| Parameter | Recommended Conditions & Rationale |
| Phenolic Substrate | 1.0 equivalent. Both electron-rich and electron-deficient phenols are generally suitable. Electron-withdrawing groups may require stronger bases or higher temperatures due to the lower nucleophilicity of the corresponding phenoxide. |
| Alkylating Agent | 1.1–1.2 equivalents. A slight excess ensures complete consumption of the potentially more valuable phenolic starting material. |
| Base | 1.5–2.0 equivalents. K₂CO₃ is a mild, safe, and effective base for most phenols.[6] Cs₂CO₃ is more soluble and basic, often accelerating the reaction. NaH is a very strong, non-nucleophilic base suitable for weakly acidic phenols but requires careful handling under strictly anhydrous conditions. |
| Solvent | Anhydrous DMF or DMSO . These polar aprotic solvents are ideal for SN2 reactions as they promote the solubility of the phenoxide salt and enhance its nucleophilicity.[5] Acetonitrile (MeCN) is also a viable alternative. |
| Temperature | 60–100 °C. The reaction is typically heated to achieve a reasonable rate. Higher temperatures may be needed for less reactive substrates but can also increase the risk of side reactions. |
| Reaction Time | 4–24 hours. Monitor by TLC to determine the point of completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Insufficiently strong base. 2. Reagents (especially solvent) are not anhydrous. 3. Low reaction temperature. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 2. Use freshly dried, anhydrous solvents. Ensure K₂CO₃ is finely powdered and dried. 3. Incrementally increase the reaction temperature. |
| Low Product Yield | 1. Incomplete reaction. 2. Competing C-alkylation. 3. Product loss during work-up or purification. | 1. Increase reaction time or temperature; use a slight excess of the alkylating agent. 2. Ensure a polar aprotic solvent is used. Protic solvents can favor C-alkylation.[5] 3. Perform careful extractions and optimize chromatography conditions. |
| Multiple Spots on TLC | 1. Presence of starting materials. 2. Formation of C-alkylated byproduct. 3. Dialkylation (if substrate has >1 OH group). | 1. Drive the reaction to completion. 2. Confirm the identity of byproducts (e.g., by MS or NMR) and adjust solvent conditions if necessary. 3. Use protecting group strategies for poly-phenolic substrates. |
Conclusion and Broader Impact
The O-alkylation of phenols using 1-(4-Bromobutoxy)-2-methoxybenzene is a powerful and reliable synthetic transformation. The resulting aryloxybutyl ether framework is a privileged scaffold found in numerous biologically active molecules and pharmaceutical intermediates.[8][9] A thorough understanding of the underlying SN2 mechanism, coupled with the careful selection of base, solvent, and temperature, allows researchers to efficiently construct complex molecular architectures. The protocols and insights provided in this guide serve as a comprehensive resource for chemists in research and drug development, enabling the streamlined synthesis of novel compounds for a wide range of applications.
References
-
ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Available at: [Link]
-
ResearchGate. (2025). Alkylation of Phenol: A Mechanistic View. Available at: [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
- Google Patents. (1984). PROCESS FOR THE O-ALKYLATION OF PHENOLS.
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]
-
ResearchGate. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Available at: [Link]
-
PubMed Central (PMC). (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides?. Available at: [Link]
-
ACS Publications. (2006). Alkylation of Phenol: A Mechanistic View. Available at: [Link]
-
PubMed. (2014). Mechanistic insights into the oxidation of substituted phenols via hydrogen atom abstraction by a cupric-superoxo complex. Available at: [Link]
- Google Patents. (2001). Method of selective o-alkylation.
-
YouTube. (2018). Williamson Ether Synthesis. Available at: [Link]
-
Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Available at: [Link]
-
PubMed Central (PMC). (1974). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Available at: [Link]
- Google Patents. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Chemistry LibreTexts. (2021). Williamson Ether Synthesis. Available at: [Link]
-
SciSpace. (1974). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Available at: [Link]
-
ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. Available at: [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]
-
Hovione. Process for preparation and purification of iodixanol. Available at: [Link]
-
PubMed Central (PMC). (2021). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Available at: [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
Semantic Scholar. (2006). Alkylation of phenol: a mechanistic view. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. reddit.com [reddit.com]
- 7. Process for preparation and purification of iodixanol | Hovione [hovione.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: 1-(4-Bromobutoxy)-2-methoxybenzene in Modern Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functionalities. 1-(4-Bromobutoxy)-2-methoxybenzene, a derivative of the lignin-derived platform chemical guaiacol, has emerged as a highly valuable and versatile intermediate. Its bifunctional nature, featuring a reactive primary alkyl bromide and a guaiacol ether moiety, offers a powerful handle for introducing the 2-methoxyphenoxybutyl scaffold into a diverse range of molecules. This application note provides an in-depth exploration of 1-(4-Bromobutoxy)-2-methoxybenzene as a key building block, detailing its synthesis, core applications, and field-proven protocols for its utilization in the synthesis of high-value compounds, particularly in the realm of drug discovery.
The strategic importance of the 2-methoxyphenyl group in medicinal chemistry cannot be overstated. This moiety is a common feature in numerous G-protein coupled receptor (GPCR) ligands, where it is known to influence receptor affinity and selectivity.[1] The butoxy linker provides optimal spacing and conformational flexibility, allowing for precise positioning of the pharmacophore within the receptor binding pocket.[2] This guide will delve into the practical applications of 1-(4-Bromobutoxy)-2-methoxybenzene, providing researchers, scientists, and drug development professionals with the necessary protocols and mechanistic insights to effectively leverage this powerful synthetic tool.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 3257-51-0 | |
| Molecular Formula | C₁₁H₁₅BrO₂ | |
| Molecular Weight | 259.14 g/mol | |
| Appearance | Colorless to light yellow oil | - |
| Boiling Point | 138-140 °C at 0.5 mmHg | |
| Density | 1.31 g/cm³ |
Safety and Handling: 1-(4-Bromobutoxy)-2-methoxybenzene is classified as an irritant. Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene
The most common and efficient method for the synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene is the Williamson ether synthesis, a robust and well-established reaction in organic chemistry.[3] This method involves the O-alkylation of guaiacol with an excess of 1,4-dibromobutane in the presence of a suitable base.
Figure 1. Synthetic workflow for 1-(4-Bromobutoxy)-2-methoxybenzene.
Protocol 1: Synthesis via Williamson Ether Synthesis
Causality of Experimental Choices:
-
Excess 1,4-dibromobutane: Using an excess of the dihalide statistically favors the mono-alkylation of guaiacol, minimizing the formation of the bis-ether byproduct where a second molecule of guaiacol reacts with the product.
-
Base (Potassium Carbonate): Potassium carbonate is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group of guaiacol to form the more nucleophilic phenoxide. It is also inexpensive and easy to handle.
-
Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction. Its relatively low boiling point simplifies its removal during workup.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guaiacol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone.
-
Addition of Alkylating Agent: While stirring vigorously, add 1,4-dibromobutane (3.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(4-Bromobutoxy)-2-methoxybenzene as a colorless to pale yellow oil.
Applications in Organic Synthesis: N-Alkylation Reactions
The primary utility of 1-(4-Bromobutoxy)-2-methoxybenzene lies in its ability to act as an electrophile in Sₙ2 reactions with various nucleophiles, most notably amines. This reaction is a cornerstone for the synthesis of a wide array of arylbutoxyalkylamines, a privileged scaffold in medicinal chemistry.
Figure 2. General scheme for N-alkylation using the building block.
Protocol 2: Synthesis of 1-(4-(2-Methoxyphenoxy)butyl)piperidine
This protocol exemplifies the alkylation of a secondary amine, piperidine, to generate a key structural motif found in some pharmacologically active compounds.
Causality of Experimental Choices:
-
Base (Potassium Carbonate): Acts as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product.
-
Solvent (Acetonitrile): A polar aprotic solvent that is well-suited for Sₙ2 reactions and has a convenient boiling point for reflux conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.2 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.
-
Substrate Addition: Add a solution of 1-(4-Bromobutoxy)-2-methoxybenzene (1.0 eq.) in acetonitrile dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature, filter the solids, and concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired product.
Application in Drug Discovery: Synthesis of a WAY-100635 Precursor
A prominent application of 1-(4-Bromobutoxy)-2-methoxybenzene is in the synthesis of precursors for important pharmacological agents. WAY-100635 is a potent and selective 5-HT₁ₐ receptor antagonist widely used as a research tool.[4] The 2-methoxyphenylpiperazine moiety is crucial for its high affinity and selectivity.
Protocol 3: Synthesis of 1-(2-Methoxyphenyl)-4-(4-(2-methoxyphenoxy)butyl)piperazine
This protocol details the synthesis of a key intermediate in the preparation of WAY-100635 analogs.
Causality of Experimental Choices:
-
1-(2-Methoxyphenyl)piperazine: This is the nucleophile that introduces the critical pharmacophore for 5-HT₁ₐ receptor binding.
-
Sodium Iodide (Catalytic): The Finkelstein reaction in situ generates the more reactive 1-(4-iodobutoxy)-2-methoxybenzene, which accelerates the rate of the Sₙ2 reaction.
-
Solvent (N,N-Dimethylformamide - DMF): A polar aprotic solvent with a high boiling point, allowing for elevated reaction temperatures to drive the reaction to completion, especially with less reactive nucleophiles.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-(2-methoxyphenyl)piperazine (1.1 eq.) in DMF, add potassium carbonate (2.5 eq.) and a catalytic amount of sodium iodide (0.1 eq.).
-
Substrate Addition: Add 1-(4-Bromobutoxy)-2-methoxybenzene (1.0 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture and pour it into ice-water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the target compound.
The Strategic Advantage of the 2-Methoxyphenylbutoxy Moiety in Drug Design
The recurrent appearance of the 2-methoxyphenylbutoxy group in centrally active agents is not coincidental. This structural motif imparts several advantageous properties to a drug candidate:
-
Receptor Affinity and Selectivity: The ortho-methoxy group can engage in specific hydrogen bonding or steric interactions within the receptor's binding pocket, contributing significantly to both high affinity and selectivity for the target receptor over other related receptors.
-
Optimal Linker Length and Flexibility: The four-carbon butoxy chain provides an optimal distance and conformational flexibility for the arylpiperazine pharmacophore to adopt the necessary orientation for effective receptor binding.[2] Studies have shown that this linker length is often optimal for high affinity at certain serotonin receptors.
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage compared to ester or amide bonds, potentially leading to improved pharmacokinetic profiles.
Conclusion
1-(4-Bromobutoxy)-2-methoxybenzene is a powerful and versatile building block in organic synthesis with significant applications in the development of novel therapeutic agents. Its straightforward synthesis from readily available starting materials and its predictable reactivity make it an attractive intermediate for introducing the pharmacologically relevant 2-methoxyphenylbutoxy moiety. The protocols detailed in this guide, grounded in established chemical principles, provide a reliable framework for the effective utilization of this compound. As the quest for more selective and potent drugs continues, the strategic application of well-designed building blocks like 1-(4-Bromobutoxy)-2-methoxybenzene will undoubtedly remain a cornerstone of successful drug discovery programs.
References
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC - PubMed Central. Available at: [Link]
-
Synthesis, anorexigenic activity and QSAR of substituted aryloxypropanolamines. ResearchGate. Available at: [Link]
-
New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed. Available at: [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]
- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC - NIH. Available at: [Link]
-
How ligands illuminate GPCR molecular pharmacology. PMC - NIH. Available at: [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. Available at: [Link]
-
Conformational Plasticity and Binding Affinity Enhancement Controlled by Linker Derivatization in Macrocycles. ResearchGate. Available at: [Link]
-
New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. PubMed. Available at: [Link]
-
Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry. University of Massachusetts Dartmouth. Available at: [Link]
-
WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. PubMed. Available at: [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Available at: [Link]
-
25CN-NBOH. Wikipedia. Available at: [Link]
-
Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available at: [Link]
-
Piperazine compounds, process for preparing them, pharmaceutical composition and use. European Patent Office. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
WAY-100635. Grokipedia. Available at: [Link]
-
[Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide. NCBI. Available at: [Link]
-
WAY-100635. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
WAY-100635. Grokipedia. Available at: [Link]
Sources
- 1. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity [mdpi.com]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 4. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Nucleophilic Substitution with 1-(4-Bromobutoxy)-2-methoxybenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Guaiacol-Derived Building Block
1-(4-Bromobutoxy)-2-methoxybenzene is a valuable bifunctional molecule that serves as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure incorporates a primary alkyl bromide, a reactive handle for nucleophilic substitution, and a guaiacol (2-methoxyphenol) moiety. The guaiacol unit itself is a common motif in natural products and pharmaceuticals, known to influence biological activity and physicochemical properties.[1] This application note provides a detailed protocol for performing nucleophilic substitution reactions on 1-(4-Bromobutoxy)-2-methoxybenzene, focusing on the practical aspects and underlying chemical principles to ensure successful and reproducible outcomes.
Mechanistic Insights: The SN2 Pathway and the Influence of the Aryl Ether
The primary alkyl bromide in 1-(4-Bromobutoxy)-2-methoxybenzene is highly susceptible to nucleophilic substitution via an SN2 (bimolecular nucleophilic substitution) mechanism. This concerted reaction involves the backside attack of a nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group and an inversion of configuration at the reaction center.[2][3]
Several factors govern the efficiency of this SN2 reaction:
-
Substrate: As a primary alkyl halide, the substrate is sterically unhindered, favoring the SN2 pathway over competing reactions like elimination (E2).[4][5]
-
Nucleophile: The rate of reaction is directly proportional to the concentration and nucleophilicity of the attacking species. Stronger nucleophiles lead to faster reactions.
-
Leaving Group: Bromide is an excellent leaving group due to the relatively weak C-Br bond and the stability of the resulting bromide anion.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[6]
The 2-methoxy group on the benzene ring may exert a mild inhibitory steric effect on the reaction, although its electronic influence on the remote alkyl bromide is likely minimal.[7]
Experimental Protocol: A Representative Nucleophilic Substitution with a Phenolic Nucleophile
This protocol details the reaction of 1-(4-Bromobutoxy)-2-methoxybenzene with a generic phenol as the nucleophile. The principles and procedures can be adapted for other nucleophiles such as amines, thiols, and carboxylates.
Materials and Equipment
-
1-(4-Bromobutoxy)-2-methoxybenzene
-
Phenolic nucleophile (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Safety Precautions
-
1-(4-Bromobutoxy)-2-methoxybenzene and related alkyl bromides are potential irritants and lachrymators. Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic nucleophile (1.0 eq), 1-(4-Bromobutoxy)-2-methoxybenzene (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Under a nitrogen or argon atmosphere, add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Attach a condenser to the flask.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 60-80 °C using a heating mantle or oil bath.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
-
Data Presentation: Reaction Parameters and Expected Outcomes
The following table provides a general guideline for adapting the protocol to different classes of nucleophiles. Note that reaction times and temperatures may require optimization.
| Nucleophile Class | Example | Base | Typical Temperature (°C) | Typical Reaction Time (h) |
| Phenols | 4-Hydroxypyridine | K₂CO₃, Cs₂CO₃ | 60-80 | 4-12 |
| Amines | Piperidine | K₂CO₃, Et₃N | 25-60 | 2-8 |
| Thiols | Thiophenol | K₂CO₃, NaH | 25-50 | 1-4 |
| Carboxylates | Sodium Benzoate | - | 50-70 | 6-16 |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the nucleophilic substitution of 1-(4-Bromobutoxy)-2-methoxybenzene.
Characterization of the Product
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the triplet corresponding to the -CH₂-Br protons (around 3.4-3.6 ppm) and the appearance of new signals corresponding to the protons adjacent to the newly introduced nucleophile. The aromatic and methoxy group protons of the guaiacol moiety should remain largely unchanged.
-
¹³C NMR: The carbon atom that was bonded to the bromine will show a significant upfield shift. New signals corresponding to the nucleophile will also be present.
-
-
Infrared (IR) Spectroscopy: The C-Br stretching vibration (typically around 650-550 cm⁻¹) should be absent in the product spectrum. New characteristic bands from the incorporated nucleophile (e.g., C=O stretch for an ester, N-H stretch for a secondary amine) will appear.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the expected molecular weight of the product. The characteristic isotopic pattern of bromine will be absent.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor quality of reagents (e.g., wet solvent).- Weak nucleophile or inappropriate base. | - Increase reaction time and/or temperature.- Use anhydrous solvents and reagents.- Consider a stronger base or a more reactive nucleophile. |
| Low Yield | - Competing elimination reaction.- Product decomposition during work-up or purification. | - Use a less sterically hindered base.- Maintain neutral or slightly basic conditions during work-up.- Use milder purification techniques. |
| Multiple Products | - Reaction with multiple nucleophilic sites on the nucleophile.- Side reactions involving the guaiacol moiety. | - Use a protecting group strategy for the nucleophile if necessary.- Optimize reaction conditions to favor the desired substitution. |
Conclusion
1-(4-Bromobutoxy)-2-methoxybenzene is a readily available and versatile substrate for SN2 reactions, providing access to a wide range of derivatives with potential applications in various fields of chemical research. The protocol outlined in this application note provides a robust starting point for the synthesis of such compounds. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields and purity of the desired products.
References
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- ChemInform Abstract: Nucleophilic Substitution Reaction of 4-Bromobenzo(1,2-c;3,4-c′)bis(1, 2,5)thiadiazole and Reduction of Hydroxy and Methoxy Derivative to the Corresponding 1,2,3,4-Benzenetetraamine.
- (PDF) Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols.
- Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline.
-
SN2 Reaction Mechanisms. YouTube. (2021). [Link]
- (PDF) Purple‐Light Promoted Thiol‐ene Reaction of Alkenes.
- Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
-
4-Bromo-2-methoxyphenol. PubChem. (n.d.). [Link]
-
The role of the methoxy group in approved drugs. PubMed. (2024). [Link]
- 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. (n.d.).
-
SN2 Competition Experiments, Part 1: Prelab Lecture. YouTube. (2020). [Link]
- Nucleophilic substitution | 11527 Publications | 109378 Cit
- Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. DTIC. (n.d.).
-
11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. (2024). [Link]
- hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure. (n.d.).
-
The SN2 Reaction Mechanism. Master Organic Chemistry. (2012). [Link]
- Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles.
- Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. (2020).
- Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository. (2023).
-
How Does SN2 Work? Step-by-Step Guide!. YouTube. (2022). [Link]
- Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical.
- 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. KPU Pressbooks. (n.d.).
-
Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][8][9]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Material Science Research India. (n.d.).
-
SN2 reaction of an aniline on an alkyl halide - laboratory experiment. YouTube. (2021). [Link]
- NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones.
- Efficient and selective removal of methoxy protecting groups in carbohydr
- Synthesis of Methoxy‐2‐hydroxy‐1,4‐naphthoquinones and Reaction of One Isomer with Aldehydes under Basic Conditions. Sci-Hub. (n.d.).
-
SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. YouTube. (2020). [Link]
- How would you synthesis 4-methoxyphenol form bromobenzene in NOT more than five step ? State clearly the reagents used in each step and show the structure of intermediate compounds in your synthetic scheme. Allen. (n.d.).
- CN101205174A - Method for preparing p-alkoxy phenol.
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Analytical methods for tracking 1-(4-Bromobutoxy)-2-methoxybenzene reactions.
An Application Note and Protocol for the Analytical Tracking of 1-(4-Bromobutoxy)-2-methoxybenzene Reactions
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for monitoring chemical reactions involving 1-(4-Bromobutoxy)-2-methoxybenzene. This key synthetic intermediate possesses two primary reactive sites: a terminal alkyl bromide and an aromatic ether linkage. The choice of analytical technique is therefore dictated by the specific transformation being studied. This guide details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the causality behind experimental choices and providing a framework for robust, self-validating methods.
Introduction: The Chemical Versatility of 1-(4-Bromobutoxy)-2-methoxybenzene
1-(4-Bromobutoxy)-2-methoxybenzene is a valuable bifunctional molecule in organic synthesis, particularly in the development of pharmaceutical agents. Its utility stems from two key functional groups:
-
The 4-Bromobutoxy Chain: The terminal alkyl bromide is a potent electrophile, susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of various moieties, such as amines, azides, thiols, and alkoxides, to form a diverse range of derivatives.
-
The 2-Methoxybenzene (Guaiacol) Moiety: The aromatic ether is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield a phenol.[1][2]
Accurate and real-time monitoring of reactions involving this substrate is critical for optimizing reaction conditions, maximizing yield, minimizing impurities, and understanding reaction kinetics. This note provides the foundational analytical strategies to achieve these goals.
Foundational Chemistry: Predicting Reaction Pathways
Understanding the potential reaction pathways is crucial for selecting the appropriate analytical method, as it informs which species—starting material, intermediates, products, and byproducts—need to be resolved and quantified.
Caption: Potential reaction pathways for 1-(4-Bromobutoxy)-2-methoxybenzene.
-
Pathway A (SN2 Substitution): This is the most common reaction type. The focus of analysis is to monitor the consumption of the starting material and the formation of a new, often more polar, product.
-
Pathway B (Ether Cleavage): This reaction requires forcing conditions.[1] Analytical methods must be able to separate the starting material from the resulting guaiacol and 1,4-dibromobutane.
Selecting the Optimal Analytical Technique
The choice between HPLC, GC-MS, and NMR depends on the reaction type, the information required (qualitative vs. quantitative), and the available instrumentation.
Caption: Standard workflow for HPLC-based reaction monitoring.
Step-by-Step Protocol:
-
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both solvents before use.
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 275 nm
-
Gradient Program:
Table 2: HPLC Gradient Elution Program
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 50 50 10.0 5 95 12.0 5 95 12.1 50 50 15.0 50 50 -
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of cold mobile phase or a suitable solvent. This prevents further reaction.
-
Filter the sample through a 0.45 µm syringe filter if particulates are present.
-
-
Data Analysis:
-
Identify the peaks for the starting material and product(s) based on retention time (verified by injecting standards).
-
Integrate the peak areas.
-
Calculate the percentage conversion over time to determine reaction completion. Online HPLC reaction monitoring provides data-rich profiles, but extracting kinetic information requires determining response factors. [3]
-
Protocol 2: GC-MS Method for Product Identification and Impurity Profiling
This protocol is ideal for confirming the identity of volatile products and byproducts from both SN2 and ether cleavage reactions.
Causality: 1-(4-Bromobutoxy)-2-methoxybenzene and many of its likely products are sufficiently volatile and thermally stable for GC analysis. A general-purpose, mid-polarity column (e.g., 5% phenyl polysiloxane) provides good separation for a wide range of compounds. Mass spectrometry provides definitive identification through molecular ion and fragmentation patterns. [4]This method is particularly sensitive for detecting trace-level alkyl halide impurities. [5][6] Step-by-Step Protocol:
-
Instrumentation:
-
Gas chromatograph with a capillary column inlet.
-
Mass spectrometer detector (e.g., single quadrupole).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
-
GC Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
Table 3: GC Oven Temperature Program
Rate (°C/min) Target Temp (°C) Hold Time (min) - 50 2 15 280 5 -
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40 - 450 m/z.
-
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction.
-
Quench and dilute in a volatile solvent compatible with the reaction mixture (e.g., Dichloromethane, Ethyl Acetate).
-
Filter if necessary.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to see all separated components.
-
Examine the mass spectrum for each peak to identify the molecular ion (M+) and characteristic fragments. For example, the presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern.
-
Compare spectra to a library (e.g., NIST) for tentative identification.
-
Protocol 3: ¹H NMR Spectroscopy for In-Situ Kinetic Monitoring
This protocol allows for real-time, non-invasive tracking of a reaction directly in the NMR tube, providing high-quality kinetic and structural data. [7] Causality: The chemical environment of protons changes significantly during the reaction, leading to distinct shifts in the ¹H NMR spectrum. By monitoring the protons on the carbon adjacent to the bromine atom, we can directly observe the SN2 reaction. NMR spectroscopy is a versatile method to investigate compounds and reactions in solution. [8] Table 4: Key Diagnostic ¹H NMR Chemical Shifts (Illustrative, in CDCl₃)
| Protons | Structure Fragment | Starting Material Shift (ppm) | Product Shift (ppm) | Reason for Shift |
| -O-CH₂- | Methoxybenzene-O-CH₂ - | ~4.05 (triplet) | ~4.05 (triplet) | Unchanged |
| -CH₂-Br | -CH₂-CH₂ -Br | ~3.45 (triplet) | Varies (e.g., ~2.5-3.5) | Bromine is replaced by a different electronegative group (e.g., -NR₂, -OR). |
Step-by-Step Protocol:
-
Instrumentation and Setup:
-
NMR spectrometer (300 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction chemistry.
-
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of 1-(4-bromobutoxy)-2-methoxybenzene in the deuterated solvent.
-
Add an internal standard (e.g., tetramethylsilane or a stable compound with a known concentration and non-overlapping peaks) for precise quantification.
-
Acquire an initial spectrum (t=0) to serve as a baseline.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the second reagent (e.g., the nucleophile) directly to the NMR tube.
-
Quickly place the tube in the spectrometer and begin acquiring spectra at regular time intervals (e.g., every 5 minutes). Many spectrometers have automated acquisition programs for kinetic studies.
-
-
Data Processing and Analysis:
-
Process the series of spectra (Fourier transform, phase, and baseline correction).
-
Select a non-overlapping peak for the starting material (e.g., the triplet at ~3.45 ppm) and a non-overlapping peak for the product.
-
Integrate these peaks relative to the internal standard in each spectrum.
-
Plot the concentration of the reactant and product versus time to determine the reaction rate and profile.
-
Method Validation Principles
For use in regulated environments such as drug development, any analytical method must be validated to ensure it is suitable for its intended purpose. [9][10]Validation demonstrates the reliability and accuracy of the method. [11]Key parameters to assess, according to ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, byproducts).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The effective monitoring of reactions involving 1-(4-Bromobutoxy)-2-methoxybenzene is achievable through a suite of standard analytical techniques. The choice of method—HPLC for routine quantitative analysis, GC-MS for definitive identification and impurity tracking, and NMR for in-depth mechanistic and kinetic studies—should be guided by the specific scientific question at hand. The protocols provided herein offer a robust starting point for developing validated, reliable, and accurate methods essential for modern chemical and pharmaceutical development.
References
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link]
-
RSC Publishing. (2016). 1 H NMR spectroscopic elucidation in solution of the kinetics and thermodynamics of spin crossover for an exceptionally robust Fe 2+ complex. [Link]
-
National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]
-
PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
-
National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
-
ACS Publications. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Organic Syntheses. (2019). Procedure. [Link]
-
National Institutes of Health. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]
-
American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]
-
ResearchGate. (n.d.). NMR techniques for in situ reaction monitoring. [Link]
-
Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]
-
ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. [Link]
-
ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]
-
ACS Publications. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
MDPI. (2025). Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. [Link]
-
LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
ResearchGate. (2025). Synthesis of Methoxy2-hydroxy-1,4-naphthoquinones and Reaction of One Isomer with Aldehydes under Basic Conditions. [Link]
-
ResearchGate. (n.d.). Mobile tool for HPLC reaction monitoring. [Link]
-
CORE. (n.d.). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
YouTube. (2023). Cleavage of Ethers with Acids. [Link]
-
The Royal Society of Chemistry. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. [Link]
-
Harvard University. (2011). Lecture 13: Experimental Methods. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]
-
ACS Publications. (2021). Protein–Small Molecule Interactions in Native Mass Spectrometry. [Link]
-
Patsnap. (2025). Develop In-Situ NMR Analysis for Reaction Monitoring. [Link]
-
RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring. [Link]
-
ResearchGate. (n.d.). Analytical method validation: A brief review. [Link]
-
Chemical Science. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic framework. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. shimadzu.com [shimadzu.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ekwan.github.io [ekwan.github.io]
- 8. 1 H NMR spectroscopic elucidation in solution of the kinetics and thermodynamics of spin crossover for an exceptionally robust Fe 2+ complex - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT01895E [pubs.rsc.org]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. particle.dk [particle.dk]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Application Note: A Robust HPLC Method for Purity Analysis of 1-(4-Bromobutoxy)-2-methoxybenzene
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in 1-(4-Bromobutoxy)-2-methoxybenzene. This compound, a key intermediate in pharmaceutical synthesis, requires stringent purity control to ensure the quality and safety of final drug products.[1][2] The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, and precision, making it suitable for quality control and stability testing in research and drug development environments. The rationale behind the selection of chromatographic parameters is discussed in detail, providing a framework for adapting the method for similar alkoxybenzene derivatives.
Introduction and Scientific Rationale
1-(4-Bromobutoxy)-2-methoxybenzene is a substituted alkoxybenzene derivative. Its purity is a critical quality attribute (CQA) that can directly impact the impurity profile of an Active Pharmaceutical Ingredient (API).[3] Therefore, a reliable analytical method is essential for its characterization. High-Performance Liquid Chromatography (HPLC) is the premier technique for impurity profiling in pharmaceutical manufacturing due to its high resolution, sensitivity, and quantitative accuracy.[4][5]
The primary objective of this work was to develop an HPLC method capable of separating the main component from its potential process-related impurities and degradation products. The molecular structure, featuring a hydrophobic benzene ring and a bromobutoxy group, alongside a polar methoxy group, makes it an ideal candidate for Reversed-Phase Chromatography (RPC).[6] RPC separates analytes based on their hydrophobic interactions with a non-polar stationary phase, using a polar mobile phase.[7][8]
Our method development was guided by fundamental chromatographic principles as outlined in the United States Pharmacopeia (USP) General Chapter <621>[9][10][11] and validation principles from the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13]
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for logical method development.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₅BrO₂ | [14] |
| Molecular Weight | 259.14 g/mol | [14] |
| Structure | ||
| 1-(4-Bromobutoxy)-2-methoxybenzene | ||
| Predicted Polarity | Moderately non-polar | Based on structure |
| Chromophore | Methoxybenzene | [15] |
| Predicted UV λmax | ~270-290 nm | [16][17] |
The presence of the methoxybenzene ring system provides a strong chromophore, enabling sensitive detection using a UV detector. The overall structure suggests good retention on a non-polar stationary phase like C18.
Experimental Design and Methodology
Instrumentation, Chemicals, and Consumables
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Water (Deionized, 18.2 MΩ·cm)
-
-
Reference Standard: 1-(4-Bromobutoxy)-2-methoxybenzene (Purity ≥ 99.0%)
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm (or equivalent L1 packing)
Rationale for Methodological Choices
-
Technique Selection (Reversed-Phase HPLC): The analyte is a moderately non-polar organic molecule, making RP-HPLC the most effective separation mode.[6][7] It provides excellent retention and resolution for such compounds.
-
Stationary Phase (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and was selected for its strong hydrophobic retention characteristics, which are ideal for retaining the bromobutoxy and benzene moieties of the analyte.[8]
-
Mobile Phase (Acetonitrile and Water): Acetonitrile was chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent miscibility with water.[18] This combination allows for efficient elution and good peak shapes.
-
Mobile Phase Additive (Trifluoroacetic Acid - TFA): A small amount of TFA (0.1%) is added to the aqueous mobile phase. This serves two purposes: 1) It acidifies the mobile phase to sharpen peaks by minimizing interactions with residual silanols on the silica-based stationary phase, and 2) It can help control the ionization state of any ionizable impurities.[19]
-
Gradient Elution: A gradient elution program was developed to ensure the separation of impurities with a wide range of polarities. A gradient, which involves changing the mobile phase composition during the run, allows for the elution of highly retained, non-polar impurities in a reasonable time while still providing good resolution for early-eluting polar impurities.
-
Detection Wavelength (275 nm): The methoxybenzene (anisole) chromophore exhibits significant UV absorbance.[20] Based on spectral data of similar compounds and a DAD scan of the analyte, 275 nm was selected as it provides high sensitivity for the main peak and potential aromatic impurities.
Detailed Analytical Protocol
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Degas for 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
Standard and Sample Preparation
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of 1-(4-Bromobutoxy)-2-methoxybenzene reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Prepare the sample to be analyzed by accurately weighing an appropriate amount and dissolving it in the diluent to achieve a final nominal concentration of 50 µg/mL.
Chromatographic Conditions
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD, 275 nm |
| Run Time | 25 minutes |
System Suitability and Method Validation
To ensure the reliability and integrity of the analytical results, a system suitability test (SST) must be performed before any sample analysis. This is a core requirement for self-validating systems as mandated by pharmacopeial guidelines.[9][21]
System Suitability Protocol
-
Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
Acceptance Criteria
The following parameters must be met for the system to be deemed suitable for analysis. These criteria are based on the ICH Q2(R1) guideline.[12][13]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and system response. |
Data Analysis Workflow
The workflow for purity analysis is a systematic process from preparation to final reporting.
Caption: HPLC Purity Analysis Workflow.
Calculation of Purity
Purity is determined using the area normalization method. This method assumes that all impurities have a similar response factor to the main component at the specified wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the purity analysis of 1-(4-Bromobutoxy)-2-methoxybenzene. The method is specific, systematic, and incorporates system suitability criteria to ensure data integrity, aligning with the principles of major regulatory guidelines like ICH and USP.[12][22] This protocol is ready for implementation in quality control laboratories and can serve as a foundation for the analysis of structurally related compounds. Further validation studies covering linearity, accuracy, precision, and robustness should be completed as per ICH Q2(R1) guidelines before use in a regulated environment.[23][24][25]
References
- Reversed Phase HPLC Method Development. Phenomenex.
- 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0. ChemicalBook.
-
1-(2-Bromoethoxy)-4-methoxybenzene | C9H11BrO2 | CID 579814. PubChem. [Link]
- 1-(4-BROMOBUTOXY)-4-METHOXY-BENZENE. Echemi.
-
4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909. PubChem. [Link]
- Absorption [1,4-Dimethoxy Benzene].
- 〈621〉CHROM
- HPLC separation of related halogenated aromatic, any one??
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
- Tips and Tricks of HPLC Separ
-
UV-vis Absorption Spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes. PubMed. [Link]
-
HPLC Method Development and Impurity Profiling. ResearchGate. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4). Cheméo. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- <621> CHROM
-
Are You Sure You Understand USP <621>? Chromatography Online. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
HPLC Solvent Selection. Element Lab Solutions. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]
-
UV-vis spectra of control and treated samples of anisole. ResearchGate. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC - NIH. [Link]
-
HPLC Determination of Four Derivatives of Benzene. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
USP-NF 621 Chromatography. Scribd. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
2-Bromo-4-methoxy-1-nitrobenzene | C7H6BrNO3 | CID 12966745. PubChem. [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. chromtech.com [chromtech.com]
- 7. jordilabs.com [jordilabs.com]
- 8. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0 [chemicalbook.com]
- 15. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 16. Absorption [1,4-Dimethoxy Benzene] | AAT Bioquest [aatbio.com]
- 17. UV-vis absorption spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. <621> CHROMATOGRAPHY [drugfuture.com]
- 23. researchgate.net [researchgate.net]
- 24. ICH Official web site : ICH [ich.org]
- 25. youtube.com [youtube.com]
Application Note: Strategic Synthesis of Novel Aryl Ethers Utilizing 1-(4-Bromobutoxy)-2-methoxybenzene
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel aryl ethers using 1-(4-bromobutoxy)-2-methoxybenzene as a versatile building block. The core of this methodology is the Williamson ether synthesis, a robust and reliable S(_N)2 reaction. This document elucidates the mechanistic underpinnings of this transformation, offers detailed, field-proven protocols, and presents a self-validating system through the inclusion of expected analytical data for a representative product. The aim is to empower researchers in medicinal chemistry and materials science to efficiently generate diverse libraries of guaiacol-derived ethers for various applications.
Introduction: The Strategic Value of Guaiacol-Derived Ethers
Ethers are a ubiquitous functional group in a vast array of biologically active molecules and advanced materials. The guaiacol moiety (2-methoxyphenol), in particular, is a key structural motif found in numerous natural products and pharmaceuticals. Its derivatives are investigated for a range of therapeutic applications, including as expectorants, antiseptics, and local anesthetics.[1] The synthesis of novel ethers derived from guaiacol, such as those accessible from 1-(4-bromobutoxy)-2-methoxybenzene, opens avenues for the development of new chemical entities with tailored properties. These properties can be fine-tuned by the introduction of various substituted aryl groups via the ether linkage, influencing factors such as solubility, lipophilicity, and target engagement.
The Williamson ether synthesis stands as a cornerstone of organic synthesis for the reliable formation of the ether bond.[2][3] This application note will delve into the practical application of this reaction, using 1-(4-bromobutoxy)-2-methoxybenzene as a key reagent to couple with various phenolic partners.
Mechanistic Rationale: The Williamson Ether Synthesis in Focus
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2] This reaction involves the nucleophilic attack of an alkoxide or, in this case, a phenoxide ion on an alkyl halide. The phenoxide is typically generated in situ by treating the corresponding phenol with a suitable base.
Several factors are critical for a successful Williamson ether synthesis:
-
The Nature of the Alkyl Halide: The reaction works best with primary alkyl halides, such as the bromobutyl group in our starting material.[2] Secondary and tertiary alkyl halides are more prone to undergo a competing elimination (E2) reaction, which is a significant side reaction to consider.[2]
-
The Choice of Base: A variety of bases can be employed, with the choice often depending on the acidity of the phenol. For moderately acidic phenols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient. For less acidic phenols, stronger bases such as sodium hydride (NaH) or potassium hydroxide (KOH) may be necessary.
-
The Solvent System: Polar aprotic solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), or acetone are generally preferred as they effectively solvate the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity.[2]
Visualizing the Mechanism
The following diagram illustrates the key steps in the Williamson ether synthesis using 1-(4-bromobutoxy)-2-methoxybenzene and a generic phenol.
Caption: Generalized Williamson Ether Synthesis Mechanism.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative novel ether, 1-(4-(4-nitrophenoxy)butoxy)-2-methoxybenzene, from 1-(4-bromobutoxy)-2-methoxybenzene and 4-nitrophenol.
Materials and Reagents
-
1-(4-Bromobutoxy)-2-methoxybenzene
-
4-Nitrophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Synthesis of 1-(4-(4-nitrophenoxy)butoxy)-2-methoxybenzene
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent and Reagent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-(4-bromobutoxy)-2-methoxybenzene (2.59 g, 10.0 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system).
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M NaOH to remove any unreacted 4-nitrophenol, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 hexanes:ethyl acetate) to isolate the pure product.
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield 1-(4-(4-nitrophenoxy)butoxy)-2-methoxybenzene as a solid.
-
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow.
Data Presentation and Validation
The successful synthesis of the target compound can be validated through various spectroscopic techniques. The following table summarizes the expected reaction parameters and the characteristic analytical data for 1-(4-(4-nitrophenoxy)butoxy)-2-methoxybenzene.
| Parameter | Value / Observation | Rationale / Interpretation |
| Molecular Formula | C₁₇H₁₉NO₅ | Sum of the atoms in the product molecule. |
| Molecular Weight | 317.34 g/mol | Calculated from the molecular formula. |
| Expected Yield | 85-95% | The reaction is generally high-yielding with an activated phenol. |
| Appearance | Pale yellow solid | Typical for nitro-containing aromatic compounds. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.20 (d, 2H), 6.95 (d, 2H), 6.90-6.85 (m, 4H), 4.15 (t, 2H), 4.05 (t, 2H), 3.85 (s, 3H), 2.00-1.90 (m, 4H) | Protons on the nitrophenyl ring are deshielded. Protons adjacent to ether oxygens are in the 4.0-4.2 ppm range. The methoxy group appears as a singlet around 3.85 ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.1, 159.2, 149.0, 141.5, 125.9, 121.2, 120.8, 114.5, 111.9, 68.2, 67.8, 55.9, 26.1, 25.9 | Aromatic carbons show characteristic shifts. The carbon of the methoxy group is around 56 ppm. The two carbons of the butyl chain attached to oxygen atoms are in the 67-69 ppm range. |
| IR (KBr, cm⁻¹) | ~2940 (C-H), 1590 & 1340 (NO₂), 1250 (C-O-C) | Characteristic stretches for aliphatic C-H, asymmetric and symmetric nitro group, and aryl ether C-O-C bonds. |
| Mass Spec (EI) | m/z 317 (M⁺), 179, 139, 123 | Molecular ion peak at 317. Fragmentation pattern consistent with the cleavage of the ether linkages. |
Safety and Handling
-
1-(4-Bromobutoxy)-2-methoxybenzene: This compound is an alkylating agent and should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
4-Nitrophenol: This compound is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.
-
General Precautions: Always handle chemicals in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[4]
Conclusion
The Williamson ether synthesis provides a powerful and versatile tool for the construction of novel ethers from 1-(4-bromobutoxy)-2-methoxybenzene. By carefully selecting the phenolic coupling partner and optimizing reaction conditions, a diverse range of guaiacol-derived ethers can be synthesized efficiently. The protocols and data presented in this application note serve as a robust starting point for researchers to explore this chemical space for applications in drug discovery and materials science.
References
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Request PDF. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
-
PubMed Central. (n.d.). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of substituted aryl methoxymethyl ethers from phenols by anodic oxidation of the corresponding aryloxy acetic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. Retrieved from [Link]
-
ResearchGate. (2017, September 28). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Retrieved from [Link]
-
Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
New Jersey Department of Health. (2008, November). Hazardous Substance Fact Sheet - Bromobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DEMETHYLATION OF METHYL ARYL ETHERS: 4-ETHOXY-3-HYDROXYBENZALDEHYDE. Retrieved from [Link]
-
RSC Publishing. (2025, July 2). Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. Retrieved from [Link]
-
CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Allyloxy-4-methoxybenzene. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. Retrieved from [Link]
-
The Healing Aroma. (n.d.). Guaiacol's Pharmaceutical Applications and Medicinal Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The preparation of ortho and para hydroxybenzyl alkyl ethers. Retrieved from [Link]
-
NIH. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. Retrieved from [Link]
-
ResearchGate. (n.d.). Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]
-
ResearchGate. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Retrieved from [Link]
Sources
Application Notes & Protocols for 1-(4-Bromobutoxy)-2-methoxybenzene in Synthetic Chemistry
Introduction: The Strategic Utility of 1-(4-Bromobutoxy)-2-methoxybenzene
1-(4-Bromobutoxy)-2-methoxybenzene (CAS No. 3257-51-0) is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure is characterized by two key reactive domains: an aromatic guaiacol (2-methoxyphenol) ether and a terminal primary alkyl bromide. This unique combination allows for its use as a flexible linker or as a precursor for constructing complex heterocyclic systems.
The methoxy group on the benzene ring is a common feature in many natural products and approved drug molecules, often introduced to enhance ligand-target binding, improve physicochemical properties, or favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[3] The bromobutyl chain provides a reactive electrophilic site, ideal for nucleophilic substitution reactions. The introduction of bromine into molecular structures is a well-established strategy in drug design, as it can increase therapeutic activity and influence metabolism.[4] This document provides detailed protocols for two primary classes of reactions involving this reagent: nucleophilic substitution at the alkyl bromide and intramolecular electrophilic cyclization.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and handling requirements is paramount for safe and successful experimentation.
| Property | Value | Reference |
| CAS Number | 3257-51-0 | [1][2] |
| Molecular Formula | C₁₁H₁₅BrO₂ | [1] |
| Molecular Weight | 259.14 g/mol | [1][2] |
| Boiling Point | 316.4 °C at 760 mmHg | [2] |
| Density | 1.294 g/cm³ | [2] |
| Flash Point | 133.1 °C | [2] |
| Appearance | Off-white solid or colorless oil | [5] |
Safety and Handling:
1-(4-Bromobutoxy)-2-methoxybenzene is classified as an irritant.[1] It can cause skin and serious eye irritation.[5][6] It may also be harmful if swallowed or inhaled.[6][7] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles (EN 166), and a lab coat.[5][7]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5][8] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents and strong bases.[5]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[5][6] If ingested, rinse mouth and seek immediate medical attention.[7]
Application I: Nucleophilic Substitution for Ether Synthesis
The primary alkyl bromide of 1-(4-Bromobutoxy)-2-methoxybenzene is an excellent electrophile for Sₙ2 reactions. This pathway is commonly used to tether the guaiacol-butoxy moiety to various nucleophiles such as phenols, amines, or thiols. The Williamson ether synthesis, reacting with a deprotonated alcohol or phenol, is a classic and reliable example.
Causality of Experimental Choices:
-
Base: A mild base like potassium carbonate (K₂CO₃) or a stronger one like cesium carbonate (Cs₂CO₃) is used to deprotonate the nucleophile (e.g., a phenol) without promoting elimination (E2) side reactions, which are less favorable for primary bromides. Cesium carbonate often enhances reaction rates due to the "cesium effect," which involves increased nucleophilicity of the phenoxide.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is chosen to dissolve the ionic intermediates (phenoxide salt) and effectively solvate the cation (K⁺ or Cs⁺), leaving the nucleophile "bare" and highly reactive for the Sₙ2 attack. These solvents do not participate in hydrogen bonding, which would otherwise cage and deactivate the nucleophile.
Diagram: General Workflow for Nucleophilic Substitution
Caption: Workflow for Sₙ2 reaction using 1-(4-Bromobutoxy)-2-methoxybenzene.
Protocol 3.1: Synthesis of 1-((4-(2-Methoxyphenoxy)butoxy)methyl)benzene
This protocol details the reaction with a generic phenol nucleophile.
Materials:
-
1-(4-Bromobutoxy)-2-methoxybenzene (1.0 eq)
-
A suitable phenol (e.g., 4-methoxyphenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the phenol (1.1 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-(4-Bromobutoxy)-2-methoxybenzene (1.0 eq) to the flask.
-
Heat the reaction mixture to 70 °C and stir overnight.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Intramolecular Friedel-Crafts Cyclization
The structure of 1-(4-Bromobutoxy)-2-methoxybenzene is well-suited for intramolecular cyclization to form a 6-methoxychromane ring system. This transformation is typically promoted by a Lewis acid.
Causality of Experimental Choices:
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), is required to coordinate with the bromine atom. This coordination polarizes the C-Br bond, making it a better leaving group and facilitating the formation of an incipient carbocation on the butyl chain.
-
Aromatic Ring: The benzene ring is the nucleophile in this reaction. Its nucleophilicity is enhanced by the two electron-donating alkoxy groups (the methoxy and the butoxy ether), which direct the electrophilic attack to the ortho and para positions. The cyclization will preferentially occur at the position ortho to the butoxy group due to the 6-membered ring formation being entropically and enthalpically favored.
-
Solvent: A non-coordinating, non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is used to prevent the solvent from reacting with the Lewis acid or the carbocation intermediate.
Diagram: Intramolecular Cyclization Pathway
Sources
- 1. 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.fr [fishersci.fr]
Application Notes and Protocols for 1-(4-Bromobutoxy)-2-methoxybenzene in Solid-Phase Synthesis
Introduction: A Novel Acid-Labile Linker for Traceless and Functionalizing Solid-Phase Synthesis
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and materials science, enabling the rapid and efficient construction of complex molecules. The choice of a linker, the molecular entity connecting the growing molecule to the insoluble support, is critical to the success of any solid-phase strategy. Herein, we present a comprehensive guide to the application of 1-(4-Bromobutoxy)-2-methoxybenzene , a versatile and strategically designed linker for solid-phase organic synthesis.
The unique architecture of this linker, featuring a terminal alkyl bromide for robust attachment and a 2-methoxyphenyl ether (guaiacol) moiety for controlled, acid-mediated cleavage, offers significant advantages. The ortho-methoxy group on the phenyl ring electronically activates the ether bond, rendering it susceptible to cleavage under moderately acidic conditions, such as with trifluoroacetic acid (TFA). This allows for the release of the synthesized molecule from the solid support under conditions that are orthogonal to many common protecting group strategies used in organic synthesis.
Depending on the synthetic strategy, this linker can be employed in two distinct modes:
-
Traceless Cleavage: When the molecule of interest is attached through the guaiacol oxygen, cleavage releases the target molecule without any residual linker fragment. This "traceless" approach is highly desirable for generating libraries of unmodified small molecules.
-
Functionalizing Cleavage: Alternatively, if the synthesis is initiated from the guaiacol oxygen attached to the resin, the 4-hydroxybutoxy chain can be incorporated into the final product upon cleavage, introducing a useful synthetic handle for further diversification.
This guide will provide detailed protocols for the application of 1-(4-Bromobutoxy)-2-methoxybenzene as a traceless linker, covering its attachment to a solid support, monitoring of the reaction progress, and the final cleavage step. The principles and protocols outlined herein are designed to be readily adaptable by researchers in academic and industrial settings, providing a robust tool for the solid-phase synthesis of small molecule libraries.
Core Principles and Workflow
The overall strategy for utilizing 1-(4-Bromobutoxy)-2-methoxybenzene as a traceless linker in solid-phase synthesis is depicted in the workflow below. The process begins with the attachment of the molecule of interest (a phenol in this example) to the linker in solution. The resulting conjugate is then immobilized on a solid support, followed by the solid-phase synthesis of the target molecule. The final step involves the acid-catalyzed cleavage of the guaiacol ether bond to release the desired product into solution.
Figure 1: General workflow for the use of 1-(4-Bromobutoxy)-2-methoxybenzene in solid-phase synthesis.
Experimental Protocols
PART 1: Attachment of a Phenolic Substrate to the Linker (Solution Phase)
This protocol describes the initial coupling of a phenolic starting material to the 1-(4-Bromobutoxy)-2-methoxybenzene linker via a Williamson ether synthesis.
Materials:
-
Phenolic starting material
-
1-(4-Bromobutoxy)-2-methoxybenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the phenolic starting material (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature under an inert atmosphere for 30 minutes.
-
Add a solution of 1-(4-Bromobutoxy)-2-methoxybenzene (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure linker-substrate conjugate.
PART 2: Immobilization of the Linker-Substrate Conjugate onto a Solid Support
This protocol details the attachment of the pre-formed linker-substrate conjugate to a hydroxyl-functionalized resin, such as Wang resin.
Materials:
-
Linker-substrate conjugate (from Part 1)
-
Wang resin (or other suitable hydroxyl-functionalized resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Solid-phase synthesis vessel with shaker
Procedure:
-
Swell the Wang resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the solvent and wash the resin with anhydrous DCM (3 x resin volume).
-
Dissolve the linker-substrate conjugate (2.0 eq relative to resin loading) and DMAP (0.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the conjugate and DMAP to the swollen resin.
-
Add DIC (2.0 eq) to the resin suspension.
-
Shake the mixture at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of free hydroxyl groups on the resin using a qualitative test such as the chloranil test.
-
Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF, DCM, and methanol.
-
Dry the resin under vacuum to a constant weight.
-
Determine the loading of the substrate on the resin, for example, by cleaving a small amount of the resin and quantifying the released product by UV-Vis spectroscopy or HPLC.
PART 3: Solid-Phase Synthesis
With the linker-substrate conjugate successfully immobilized, the solid support is now ready for subsequent synthetic transformations. The specific protocols for this stage will be dictated by the desired target molecule. The ether linkages of the linker are stable to a wide range of reagents commonly used in solid-phase synthesis, including bases like piperidine (for Fmoc deprotection) and most coupling reagents.[1]
PART 4: Cleavage of the Final Product from the Solid Support
This protocol describes the final release of the synthesized molecule from the solid support by acid-catalyzed cleavage of the guaiacol ether bond.
Materials:
-
Product-loaded resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Solid-phase synthesis vessel or fritted syringe
Cleavage Cocktail:
A common cleavage cocktail for acid-labile linkers is a mixture of TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v).[2] The scavengers are crucial to quench reactive cationic species generated during cleavage, thereby preventing side reactions with sensitive functional groups on the target molecule.[2]
Procedure:
-
Place the dry, product-loaded resin in a solid-phase synthesis vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Shake the suspension at room temperature for 1-3 hours. The optimal cleavage time should be determined empirically for each specific substrate.
-
Drain the filtrate containing the cleaved product into a collection vessel.
-
Wash the resin with additional TFA and then with DCM. Combine all filtrates.
-
Concentrate the combined filtrates under a stream of nitrogen or by rotary evaporation to reduce the volume of TFA.
-
Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether with vigorous stirring.
-
Collect the precipitated product by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove residual scavengers.
-
Dry the crude product under vacuum.
-
Purify the final product by an appropriate method, such as high-performance liquid chromatography (HPLC).
Monitoring the Synthesis
On-Bead Reaction Monitoring
Monitoring the progress of reactions on the solid support is essential for optimizing reaction times and ensuring complete conversions.
-
FT-IR Spectroscopy: A small sample of the resin beads can be analyzed by FT-IR spectroscopy.[1][3] The disappearance of the starting material's characteristic peaks (e.g., the O-H stretch of the resin's hydroxyl groups during immobilization) and the appearance of the product's peaks can be monitored.[1]
-
Qualitative Colorimetric Tests: Various colorimetric tests can be used to detect the presence or absence of specific functional groups on the resin beads.[4][5] For example, the Kaiser test is widely used for the detection of primary amines.
Figure 2: Common methods for monitoring solid-phase synthesis reactions.
Data Summary
| Parameter | Recommendation | Notes |
| Solid Support | Wang Resin, Merrifield Resin (hydroxyl form) | Polystyrene-based resins are common and offer good swelling in organic solvents.[6] |
| Attachment Chemistry | Williamson Ether Synthesis | A robust and well-established method for forming ether linkages.[7][8] |
| Cleavage Conditions | TFA/TIS/H₂O (95:2.5:2.5) | A standard cocktail for acid-labile linkers. Scavengers are critical.[2] |
| Cleavage Time | 1-3 hours | Substrate-dependent; should be optimized for each synthesis. |
| Monitoring | FT-IR, Qualitative Colorimetric Tests | Provide real-time, on-bead information about reaction progress.[1][4] |
Safety and Handling
-
1-(4-Bromobutoxy)-2-methoxybenzene: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Always handle in a fume hood with appropriate PPE. Reacts exothermically with bases.
-
N,N'-Diisopropylcarbodiimide (DIC): A potent sensitizer. Avoid inhalation and skin contact.
-
4-(Dimethylamino)pyridine (DMAP): Toxic and readily absorbed through the skin. Handle with extreme care.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Journal of Chemical Sciences, 2005 , 117, 265-274.
-
Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091–2157.
-
Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts.
-
Stavrou, I. I., & Vo, C. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Organic Letters, 16(22), 5866–5869.
-
The Williamson Ether Synthesis. Master Organic Chemistry.
-
Traceless Linkers. Combinatorial Chemistry Review.
-
An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR using methyl p-aminobenzoate synthesis assisted by microwave radiation on merrifield resin. Journal of the Brazilian Chemical Society, 2007 , 18, 1215-1220.
-
Resins for Solid Phase Peptide Synthesis. ChemPep Inc.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
Qualitative tests for organic functional groups. Royal Society of Chemistry.
-
Cleavage Of Ethers With Acid. Master Organic Chemistry.
-
Qualitative tests for organic functional groups – practical video | 16–18 years. Royal Society of Chemistry via YouTube.
-
Williamson Ether Synthesis. University of Colorado Boulder, Department of Chemistry.
-
Cleavage of Ethers with Acids. Organic Chemistry with Victor via YouTube.
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate.
-
Introduction to Cleavage Techniques. Thermo Fisher Scientific.
-
Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTEC.
-
The impact of polystyrene resins in solid-phase organic synthesis. Molecular Diversity, 1995 , 1(1), 4-13.
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 2023 , 28(15), 5784.
-
Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science, 1998 , 4(6), 388-394.
-
Qualitative and quantitative analyses of resin-bound organic compounds. Combinatorial Chemistry & High Throughput Screening, 2001 , 4(4), 353-362.
-
Practical considerations for FT-IR measurements in solid phase synthesis. Spectroscopy Europe, 1999 , 11(2), 16-20.
-
Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor via YouTube.
-
Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. Green Chemistry, 2024 .
-
Traceless Linkers for ADC Payloads: A Smarter Approach to Drug Release. SigutLabs.
-
Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. Organic Letters, 2019 , 21(11), 4332-4336.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
Recent advances in traceless linkers. Current Opinion in Chemical Biology, 2002 , 6(3), 353-358.
-
Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants. eScholarship, University of California.
-
Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Beilstein Journal of Organic Chemistry, 2011 , 7, 1338-1342.
Sources
- 1. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(4-Bromobutoxy)-2-methoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds under relatively mild conditions.[1][2] Its power lies in the efficient construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of biologically active compounds.[1] The 1-(4-bromobutoxy)-2-methoxybenzene scaffold represents a valuable building block in medicinal chemistry, combining an electron-rich aromatic ring, susceptible to palladium-catalyzed cross-coupling, with a flexible alkoxy linker that can be further functionalized. This guide provides a detailed exploration of the Suzuki coupling reaction as applied to this specific class of substrates, offering in-depth mechanistic insights, practical protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling is a palladium-catalyzed process involving an organoboron species (typically a boronic acid or its ester) and an organic halide.[3] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 1-(4-Bromobutoxy)-2-methoxybenzene synthesis.
Optimizing Reaction Conditions & Troubleshooting
Welcome to the technical support center for the synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we address common challenges and fundamental questions in a direct, question-and-answer format to ensure your synthesis is efficient, reproducible, and high-yielding.
Frequently Asked Questions (FAQs): Core Principles
This section covers the fundamental concepts and justifications behind the standard protocol for synthesizing 1-(4-Bromobutoxy)-2-methoxybenzene.
Q1: What is the underlying reaction mechanism for this synthesis?
The synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene from guaiacol (2-methoxyphenol) and 1,4-dibromobutane is a classic example of the Williamson Ether Synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4] The process involves two primary steps:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of guaiacol, forming a potent nucleophile, the 2-methoxyphenoxide anion.[1][5]
-
Nucleophilic Attack: The newly formed phenoxide anion attacks one of the primary carbon atoms of 1,4-dibromobutane, displacing a bromide ion (a good leaving group) to form the desired ether linkage.[4]
Q2: Which base should I choose and why?
The choice of base is critical for efficient deprotonation of guaiacol. For aryl ethers like this, common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or cesium carbonate (Cs₂CO₃).[1][6]
-
Potassium Carbonate (K₂CO₃): This is a moderately strong base, making it a safe and effective choice for most applications. It is less likely to promote side reactions compared to stronger bases. It is often used in polar aprotic solvents like acetonitrile or DMF.
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are stronger bases that can ensure complete deprotonation. They are often used in phase-transfer catalysis (PTC) systems to facilitate the reaction between the aqueous base and the organic reactants.[3]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.[4] However, its high reactivity can sometimes lead to side reactions and requires strictly anhydrous conditions.[7] For this specific synthesis, NaH is typically unnecessary.
| Base | Type | Typical Solvent(s) | Key Considerations |
| K₂CO₃ | Moderate | Acetonitrile, DMF | Standard, safe, and effective choice. |
| NaOH / KOH | Strong | Biphasic / PTC | Effective, often used with a phase-transfer catalyst. |
| Cs₂CO₃ | Moderate | Acetonitrile, DMF | Often provides higher yields due to the "cesium effect".[6] |
| NaH | Very Strong | THF, DMF | Requires anhydrous conditions; potent but can cause side reactions.[4][7] |
Q3: What is the optimal solvent for this reaction?
Polar aprotic solvents are strongly recommended for Williamson ether syntheses.[2][3] Solvents like N,N-Dimethylformamide (DMF) , acetonitrile , or dimethyl sulfoxide (DMSO) are excellent choices because they effectively solvate the cation (e.g., K⁺) but do not solvate the phenoxide anion.[1][3] This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction. Protic solvents like ethanol or water should be avoided as they can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[2][3]
Q4: How can I avoid the formation of the symmetrical diether byproduct?
A common byproduct is 1,4-bis(2-methoxyphenoxy)butane, formed when a second molecule of guaiacol phenoxide displaces the second bromide from the desired product. To minimize this, the stoichiometry must be controlled.
Solution: Use a significant molar excess of 1,4-dibromobutane (typically 2 to 5 equivalents) relative to guaiacol. This ensures that the phenoxide is more likely to encounter a molecule of the starting dihalide rather than the monohalide product, favoring the formation of 1-(4-Bromobutoxy)-2-methoxybenzene. The unreacted 1,4-dibromobutane can be easily removed during purification due to its different polarity.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures and provides a logical workflow to diagnose and solve the issue.
Q5: My reaction yield is very low, and I've recovered most of my guaiacol starting material. What went wrong?
This is a classic sign of incomplete deprotonation . The phenoxide nucleophile is not being generated in sufficient quantities to drive the reaction forward.
-
Causality: The pKa of phenols is around 10. If the base used is too weak or if it is deactivated (e.g., by water), it will not be able to fully deprotonate the guaiacol.
-
Solutions:
-
Verify Base Strength: If using a weak base like K₂CO₃, ensure it is of high quality and anhydrous. Consider switching to a stronger base like KOH or Cs₂CO₃.[6]
-
Ensure Anhydrous Conditions: Water can consume the base and solvate the phenoxide. Dry your solvent (e.g., over molecular sieves) and glassware thoroughly.
-
Increase Temperature: Higher temperatures can increase the efficacy of weaker bases and accelerate the overall reaction rate. A typical range is 50-100 °C.[2][3]
-
Q6: My reaction produced multiple products, including a significant amount of a less polar byproduct. How do I fix this?
The formation of multiple products points to side reactions. The most likely culprit is the formation of the symmetrical diether, 1,4-bis(2-methoxyphenoxy)butane , as discussed in Q4. Another, less common, possibility with phenoxides is C-alkylation, where the butoxy chain attaches to the aromatic ring instead of the oxygen.[1][2]
-
Causality (O- vs. C-alkylation): Phenoxide is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the ring (ortho/para positions).[3] O-alkylation is generally favored in polar aprotic solvents.
-
Solutions:
-
Control Stoichiometry: As mentioned in Q4, use a large excess of 1,4-dibromobutane to statistically favor the mono-alkylation product.
-
Solvent Choice: Stick with polar aprotic solvents like DMF or acetonitrile, which favor O-alkylation.
-
Purification: These byproducts can typically be separated from the desired product using silica gel column chromatography, as the polarity will be significantly different.
-
Q7: The reaction starts but seems to stall before all the guaiacol is consumed. Why?
A stalled reaction, where progress halts despite the presence of starting materials, can be due to several factors.
-
Causality: The reaction rate may be too slow under the current conditions, or the reagents may have poor solubility. Another possibility is the deactivation of the nucleophile or base over time.
-
Solutions:
-
Increase Temperature: The SN2 reaction rate is highly dependent on temperature. If running at 50 °C, consider increasing to 80 °C or higher and monitoring by TLC.[3]
-
Add a Phase-Transfer Catalyst (PTC): If your base or phenoxide salt has poor solubility in the organic solvent, adding a catalyst like tetrabutylammonium bromide (TBAB) can significantly help.[3] The PTC transports the phenoxide anion into the organic phase, dramatically increasing the reaction rate.[8]
-
Check Reagent Purity: Ensure the 1,4-dibromobutane has not degraded. Old bottles can contain HBr, which will neutralize the base.
-
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene
This protocol is a representative procedure based on established Williamson ether synthesis methodologies.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (10 mL per gram of guaiacol).
-
Reagent Addition: Add 1,4-dibromobutane (4.0 eq.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 6-12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC).
-
Work-up (Initial): Once the reaction is complete (disappearance of guaiacol by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and salts, washing the solid with a small amount of acetonitrile.
-
Work-up (Extraction): Combine the filtrates and concentrate under reduced pressure to remove the solvent. Dissolve the resulting oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with 5% NaOH solution to remove any unreacted phenol[9], water, and finally a saturated brine solution.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare Column: Prepare a silica gel column using a hexane/ethyl acetate solvent system. A typical starting gradient is 95:5 (Hexane:Ethyl Acetate).
-
Load Sample: Dissolve the crude oil in a minimal amount of the chromatography solvent or DCM and load it onto the column.
-
Elution: Elute the column with the hexane/ethyl acetate mixture. The non-polar unreacted 1,4-dibromobutane will elute first, followed by the desired product, 1-(4-Bromobutoxy)-2-methoxybenzene. Any highly polar byproducts will remain on the column longer.
-
Collect and Concentrate: Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to obtain a purified oil or solid.
References
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Brainly. (2020, November 19). Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and. Retrieved from [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chegg. (n.d.). 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
vibzzlab. (2023, February 27). 1,4 Dibromobutane synthesis [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An integrated reaction model of guaiacol hydrodeoxygenation using activated carbon supports: effects of support properties, metals, and solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Protocols.io. (2023, September 13). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]
-
ResearchGate. (2015, July 16). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. Retrieved from [Link]
- Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole.
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. homework.study.com [homework.study.com]
- 10. protocols.io [protocols.io]
Technical Support Center: Optimizing Alkylation Reactions of 1-(4-Bromobutoxy)-2-methoxybenzene
Welcome to the dedicated technical support center for optimizing the yield in alkylation reactions involving 1-(4-Bromobutoxy)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you to overcome common challenges and achieve higher efficiency and purity in your synthetic endeavors.
Introduction to the Reaction: Challenges and Opportunities
The alkylation of various nucleophiles with 1-(4-Bromobutoxy)-2-methoxybenzene is a crucial step in the synthesis of many pharmaceutical intermediates and final drug substances. The presence of the methoxy group on the aromatic ring and the bromoalkoxy chain introduces specific electronic and steric factors that can lead to challenges such as incomplete reactions, and the formation of byproducts through elimination or diarylation. Understanding the underlying mechanisms is key to mitigating these issues and optimizing your reaction for a higher yield of the desired product.
This guide provides a structured approach to troubleshooting and protocol optimization, grounded in established chemical principles and supported by authoritative references.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the alkylation reaction and provides actionable solutions based on scientific principles.
Question 1: My reaction is showing low conversion of the starting material, 1-(4-Bromobutoxy)-2-methoxybenzene. What are the likely causes and how can I improve it?
Answer:
Low conversion is a common issue that can often be traced back to several key factors related to reaction kinetics and reagent activity.
-
Insufficient Base Strength or Stoichiometry: The choice and amount of base are critical. For many nucleophiles, a base is required to deprotonate it, generating the active nucleophile. If the base is not strong enough to deprotonate the nucleophile efficiently, or if it is used in insufficient amounts, the concentration of the active nucleophile will be low, leading to a sluggish reaction.
-
Solution: Consider using a stronger base. For instance, if you are using a carbonate base like potassium carbonate (K₂CO₃) with a weakly acidic nucleophile, switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can significantly increase the rate of nucleophile formation and, consequently, the overall reaction rate. Ensure you are using at least a stoichiometric equivalent of the base, and in some cases, a slight excess may be beneficial.
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway. A solvent that does not adequately dissolve the reactants, particularly the nucleophile or the base, will result in a heterogeneous mixture with slow reaction kinetics.
-
Solution: Select a solvent that provides good solubility for all reactants. For many alkylation reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices. These solvents can effectively solvate the cation of the base, leaving the anion more "naked" and nucleophilic.
-
-
Low Reaction Temperature: Like most chemical reactions, the rate of alkylation is temperature-dependent. If the reaction temperature is too low, the reactants may not have sufficient kinetic energy to overcome the activation energy barrier.
-
Solution: Gradually increasing the reaction temperature can often lead to a significant improvement in the reaction rate and overall conversion. However, be cautious, as excessive heat can promote side reactions such as elimination. It is advisable to monitor the reaction progress by a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) as you increase the temperature to find the optimal balance.
-
Question 2: I am observing a significant amount of an elimination byproduct (presumably 1-allyloxy-2-methoxybenzene). How can I minimize this side reaction?
Answer:
The formation of an elimination byproduct is a classic competing pathway in alkylation reactions, particularly with secondary and, to a lesser extent, primary alkyl halides. In this case, the base can abstract a proton from the carbon adjacent to the bromine atom, leading to the formation of a double bond.
-
Sterically Hindered Base: The choice of base can have a profound impact on the ratio of substitution to elimination. A small, strong base like sodium hydroxide or sodium methoxide can also act as a nucleophile, but it can also readily abstract a proton.
-
Solution: Employing a sterically hindered, non-nucleophilic base can favor the desired substitution reaction. Bases like potassium tert-butoxide or lithium diisopropylamide (LDA) are bulky and are less likely to approach the carbon-hydrogen bond for abstraction, thereby minimizing elimination.
-
-
Reaction Temperature: As mentioned previously, higher temperatures can favor elimination reactions.
-
Solution: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is a key strategy to suppress elimination. Room temperature or even slightly below may be sufficient, depending on the reactivity of your nucleophile.
-
Question 3: My product is contaminated with a significant amount of a diarylated byproduct. What causes this and how can I prevent it?
Answer:
Diarylation occurs when the initially formed product, which may still possess a nucleophilic site, reacts with another molecule of 1-(4-Bromobutoxy)-2-methoxybenzene. This is particularly common when the nucleophile is a diamine or has multiple reactive sites.
-
Stoichiometry of Reactants: The relative amounts of the nucleophile and the alkylating agent are critical.
-
Solution: Using a slight excess of the nucleophile relative to 1-(4-Bromobutoxy)-2-methoxybenzene can help to ensure that the alkylating agent is consumed before it has a chance to react with the mono-alkylated product. The optimal ratio will depend on the specific nucleophile and should be determined empirically.
-
-
Slow Addition of the Alkylating Agent: The rate of addition of the electrophile can also influence the product distribution.
-
Solution: Adding the 1-(4-Bromobutoxy)-2-methoxybenzene solution dropwise to the reaction mixture containing the nucleophile and the base can help to maintain a low concentration of the alkylating agent at all times. This "high dilution" principle minimizes the probability of the mono-alkylated product encountering another molecule of the alkylating agent.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst in this reaction, and should I consider using one?
A1: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or a crown ether, can be highly beneficial, especially when dealing with a reaction mixture where the reactants are in different phases (e.g., a solid base in an organic solvent). The PTC facilitates the transfer of the nucleophilic anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, thereby accelerating the reaction. You should consider using a PTC if your reaction is sluggish and you observe poor mixing or solubility of your base.
Q2: How can I effectively monitor the progress of my reaction?
A2: The most common and effective methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and inexpensive method to qualitatively assess the consumption of starting materials and the formation of products. By co-spotting the reaction mixture with your starting materials, you can visually track the progress.
-
LC-MS: This technique provides more quantitative information and can help to identify the masses of the products and byproducts being formed, which is invaluable for troubleshooting.
Q3: What are the best practices for purifying the final product?
A3: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system (eluent) is crucial and can be guided by the TLC analysis.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Distillation: For liquid products with a sufficiently high boiling point and thermal stability, distillation under reduced pressure can be an option.
Experimental Protocols
General Protocol for Alkylation of a Phenolic Nucleophile
This protocol provides a starting point for the alkylation of a generic phenolic nucleophile. It should be adapted based on the specific reactivity and properties of your starting materials.
Materials:
-
1-(4-Bromobutoxy)-2-methoxybenzene
-
Phenolic nucleophile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the phenolic nucleophile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the reactants (concentration can be adjusted, e.g., 0.1-0.5 M).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.
-
Add 1-(4-Bromobutoxy)-2-methoxybenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table: Influence of Reaction Parameters
| Parameter | Condition A | Condition B | Expected Outcome |
| Base | K₂CO₃ | NaH | Condition B may lead to a faster reaction, especially with less acidic nucleophiles. |
| Solvent | Toluene | DMF | Condition B is likely to result in a higher reaction rate due to better solvation of ions. |
| Temperature | 25 °C | 80 °C | Condition B will likely increase the reaction rate but may also increase the formation of elimination byproducts. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yield in alkylation reactions.
Relationship Between Key Reaction Parameters
Caption: Interplay of key parameters affecting reaction yield.
References
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
Technical Support Center: Solvent Effects on the Reactivity of 1-(4-Bromobutoxy)-2-methoxybenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-(4-Bromobutoxy)-2-methoxybenzene (CAS No. 3257-51-0)[1][2]. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile bifunctional molecule. Our focus is to provide in-depth, field-proven insights into how solvent selection critically governs reaction outcomes, particularly the competition between nucleophilic substitution (S_N2) and elimination (E2) pathways at the primary alkyl bromide terminus.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the use of 1-(4-Bromobutoxy)-2-methoxybenzene in synthesis.
Q1: My nucleophilic substitution (S_N2) reaction is showing very low conversion. What is the most common pitfall?
A: The most frequent cause of low conversion in S_N2 reactions involving this substrate is the use of an inappropriate solvent. Because the reaction site is a primary alkyl halide, the mechanism is overwhelmingly S_N2, which is exquisitely sensitive to solvent choice.[3] If you are using a polar protic solvent (e.g., methanol, ethanol, water), the solvent molecules will form strong hydrogen bonds with your anionic nucleophile. This creates a "solvent cage," which stabilizes the nucleophile, lowers its energy, and severely impedes its ability to attack the electrophilic carbon, thus slowing the reaction dramatically.[4][5][6]
Q2: What is the ideal solvent for maximizing the yield and rate of my S_N2 product?
A: To achieve high yields and fast reaction rates, you must use a polar aprotic solvent . Recommended solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).[7][8] These solvents are polar enough to dissolve the nucleophilic salt but lack acidic protons, so they cannot form hydrogen bonds with the nucleophile. Instead, they primarily solvate the cation (e.g., Na⁺, K⁺), leaving the anion "naked" and highly reactive.[6] This heightened nucleophilicity leads to a massive increase in the S_N2 reaction rate—sometimes by several orders of magnitude compared to protic solvents.[4]
Q3: I'm seeing a significant amount of an alkene byproduct, 1-(but-3-en-1-yloxy)-2-methoxybenzene. What is happening and how can I minimize it?
A: The formation of this byproduct is a classic sign that the competing E2 (elimination) reaction is occurring. The S_N2 and E2 pathways are always in competition for alkyl halides.[9][10] This outcome is favored by several factors:
-
Strong, Sterically Hindered Bases: If your "nucleophile" is also a strong, bulky base (e.g., potassium tert-butoxide), it may be too large to efficiently attack the carbon atom (S_N2) and will instead abstract a proton from the adjacent carbon, leading to elimination.
-
High Temperatures: Elimination reactions have a higher activation energy but are more entropically favored than substitution reactions. Therefore, increasing the reaction temperature will almost always increase the proportion of the E2 product.[11]
-
Solvent Choice: While polar aprotic solvents generally favor both S_N2 and E2, some studies note that the solvation shell in protic solvents can hinder the sterically demanding S_N2 attack more than the E2 proton abstraction, sometimes leading to a relative increase in the E2 product, even if the overall rate is slow.[4][12][13]
To minimize elimination, use a good nucleophile that is a relatively weak base (e.g., N₃⁻, CN⁻, I⁻), keep the temperature as low as is practical for a reasonable reaction rate, and use a polar aprotic solvent.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Conversion of Starting Material
-
Symptoms: TLC or GC-MS analysis shows that your starting material, 1-(4-Bromobutoxy)-2-methoxybenzene, remains largely unreacted even after several hours.
-
Potential Causes & Solutions:
-
Incorrect Solvent: You are likely using a polar protic solvent (e.g., ethanol). As detailed above, this will drastically slow the reaction.
-
Weak Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide at the reaction temperature.
-
Solution: Consider a more potent nucleophile or, if applicable, use a catalyst. For instance, in Williamson ether syntheses, using a strong base like sodium hydride (NaH) to fully deprotonate an alcohol creates a much more reactive alkoxide.[15]
-
-
Low Temperature: S_N2 reactions still require sufficient thermal energy to overcome the activation barrier.
-
Problem 2: Multiple Unidentified Spots on TLC / Byproducts in GC-MS
-
Symptoms: Your crude reaction mixture shows the desired product but also several other spots or peaks, indicating side reactions.
-
Potential Causes & Solutions:
-
E2 Elimination: This is the most common side reaction, as discussed in the FAQs.
-
Solution: Lower the reaction temperature. Ensure your nucleophile is not an excessively strong or bulky base.
-
-
Reaction with Solvent: Highly reactive nucleophiles can sometimes react with the solvent itself (e.g., hydrolysis of DMF at high temperatures).
-
Solution: Ensure you are using high-purity, dry solvents and operating within their recommended temperature ranges.
-
-
Ring Alkylation (Ambident Nucleophile): If using an aryloxide ion as a nucleophile, it can sometimes attack via the aromatic ring (C-alkylation) instead of the oxygen (O-alkylation), especially under certain conditions.
-
Solution: Solvent choice is key here as well. Polar aprotic solvents generally favor O-alkylation in the Williamson ether synthesis.
-
-
Data Presentation: Impact of Solvent on S_N2 Reaction Profile
The following table summarizes the expected qualitative and quantitative effects of different solvents on a model S_N2 reaction with 1-(4-Bromobutoxy)-2-methoxybenzene using sodium azide (NaN₃) as the nucleophile.
| Solvent | Solvent Type | Relative S_N2 Rate | Typical S_N2/E2 Ratio | Rationale |
| Methanol (CH₃OH) | Polar Protic | 1 (Baseline) | ~90:10 | Nucleophile is heavily solvated via H-bonding, severely reducing reactivity.[4][16] |
| Acetone | Polar Aprotic | ~500 | >99:1 | Aprotic nature enhances nucleophilicity; less polar than DMF/DMSO.[4][10] |
| Acetonitrile (MeCN) | Polar Aprotic | ~5,000 | >99:1 | Commonly used, excellent for S_N2, leaves nucleophile highly active.[7][8] |
| DMF | Polar Aprotic | ~10,000 | >99:1 | Highly polar; effectively solvates cations, freeing the nucleophile for rapid reaction.[7] |
| DMSO | Polar Aprotic | ~20,000 | >99:1 | Among the best solvents for S_N2 due to high polarity and aprotic nature.[14][15] |
Note: Relative rates are illustrative estimates based on established principles for S_N2 reactions and can vary based on the specific nucleophile and temperature.
Experimental Protocol: Model S_N2 Cyanation Reaction
This protocol describes the synthesis of 4-(2-methoxyphenoxy)butanenitrile, a standard S_N2 reaction.
Objective: To displace the bromide with a cyanide nucleophile, demonstrating the correct application of solvent choice to maximize S_N2 product yield.
Materials:
-
1-(4-Bromobutoxy)-2-methoxybenzene (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous (approx. 0.2 M concentration)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add sodium cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous DMSO via syringe to the flask. Stir the suspension for 10 minutes.
-
Reactant Addition: Add 1-(4-Bromobutoxy)-2-methoxybenzene (1.0 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C using an oil bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every hour. (Eluent: 20% Ethyl Acetate in Hexanes). The starting material will have a different R_f value than the product.
-
Workup: After TLC indicates complete consumption of the starting material (typically 3-5 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash them twice with brine to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure 4-(2-methoxyphenoxy)butanenitrile.
Visualization of Key Concepts
Solvent Selection Workflow
The following diagram outlines the decision-making process for choosing a solvent based on the desired reaction pathway.
Caption: Decision workflow for solvent selection in reactions of 1-(4-Bromobutoxy)-2-methoxybenzene.
Mechanism: Solvent Interaction with Nucleophile
This diagram illustrates how polar protic and polar aprotic solvents interact differently with a nucleophile (Nu⁻).
Caption: Contrasting solvation of a nucleophile in protic vs. aprotic solvents.
References
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Role of Solvent in SN. Scribd. [Link]
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
Hamlin, T. A., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]
-
Hamlin, T. A., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. PubMed Central (PMC) - NIH. [Link]
-
How solvents affect E1/E2 and SN1/SN2 reactions? (2014). Reddit. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[4]. (2002). National Institutes of Health (NIH). [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Padwa, A., et al. (2006). Halo substituent effects on intramolecular cycloadditions involving furanyl amides. PubMed. [Link]
-
Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones. National Institutes of Health (NIH). [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]
-
Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University. [Link]
-
Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. ResearchGate. [Link]
-
Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]
-
Williamson Ether synthesis use of particular solvent. (2023). Chemistry Stack Exchange. [Link]
-
Identify and Complete the Reaction--More Substitution/Elimination. (2021). YouTube. [Link]
-
CAS No.3257-51-0,1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE Suppliers. LookChem. [Link]
- Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. Arkat USA. [Link]
-
Review of Substitution and Elimination Reactions. (2023). YouTube. [Link]
-
SN1 SN2 E1 E2 (Part 2): Introduction to Substitution & Elimination Reactions. (2025). YouTube. [Link]
Sources
- 1. 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. scribd.com [scribd.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Minimizing dimer formation in 1-(4-Bromobutoxy)-2-methoxybenzene reactions
Technical Support Center: 1-(4-Bromobutoxy)-2-methoxybenzene Reactions
Welcome to the technical support guide for reactions involving 1-(4-Bromobutoxy)-2-methoxybenzene. This resource is designed for researchers, chemists, and drug development professionals to address a common and critical challenge: the formation of the undesired dimer, 1,4-bis(2-methoxyphenoxy)butane, during the synthesis of the target mono-alkylated product. This guide provides in-depth troubleshooting, validated protocols, and the fundamental principles to help you maximize your yield and purity.
The synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene via the Williamson ether synthesis is a classic SN2 reaction between a phenoxide and an alkyl halide.[1][2][3] In this case, 2-methoxyphenol (guaiacol) is deprotonated to form the nucleophilic phenoxide, which then reacts with 1,4-dibromobutane. The core challenge arises from the bifunctional nature of the alkylating agent, which can react with a second molecule of the phenoxide to form a symmetrical dimer. This guide will focus on controlling the reaction kinetics and conditions to favor the formation of the desired mono-substituted product.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a high-molecular-weight byproduct that is difficult to separate. What is it? A: The most likely byproduct is the dimer, 1,4-bis(2-methoxyphenoxy)butane. This occurs when a second molecule of the 2-methoxyphenoxide displaces the bromine from the initially formed 1-(4-Bromobutoxy)-2-methoxybenzene. The reaction is a competing, consecutive Williamson ether synthesis.
Q2: What is the single most important factor to control in order to minimize dimer formation? A: Stoichiometry. Using a significant molar excess of 1,4-dibromobutane relative to 2-methoxyphenol is the most effective strategy. By ensuring the alkylating agent is present in large excess, the probability of a phenoxide encountering an unreacted 1,4-dibromobutane molecule is much higher than it encountering a molecule of the mono-alkylated product.
Q3: Can I simply add the base to a mixture of the phenol and the dibromobutane? A: This is not recommended. Adding the base in situ creates a high local concentration of the highly reactive phenoxide, which can accelerate dimer formation. The preferred method is to add a solution of the pre-mixed phenol and base slowly to a solution of the dibromobutane (see High-Dilution Protocol below).
Q4: What is the role of a phase-transfer catalyst (PTC) in this reaction? A: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be highly beneficial. It facilitates the transfer of the phenoxide anion from the solid or aqueous phase (where the base like NaOH or K₂CO₃ resides) into the organic phase where the 1,4-dibromobutane is dissolved.[4][5][6] This allows for the use of milder, heterogeneous reaction conditions which can improve selectivity and yield.[7][8]
Visualizing the Reaction: Desired Product vs. Dimer Formation
The diagram below illustrates the competing reaction pathways. The synthesis begins with the deprotonation of 2-methoxyphenol (guaiacol). The resulting phenoxide can then react with 1,4-dibromobutane to form the desired mono-alkylated product. However, this product can then react with another phenoxide molecule, leading to the undesired dimer.
Caption: Competing pathways in the synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene.
Troubleshooting Guide
This section provides a systematic approach to identifying and solving common issues encountered during the synthesis.
| Symptom Observed | Potential Cause(s) | Recommended Solution(s) | Rationale / Key Principle |
| High Dimer Yield (>15%) | 1. Incorrect Stoichiometry: Insufficient excess of 1,4-dibromobutane. | Use a 5- to 10-fold molar excess of 1,4-dibromobutane. | Le Châtelier's Principle / Collision Theory: Overwhelming the reaction with one reactant (dibromobutane) statistically favors the initial reaction (Path A) over the subsequent one (Path B). |
| 2. High Reactant Concentration: Standard addition of reagents leads to high concentrations of the reactive phenoxide intermediate. | Employ high-dilution techniques. Add the phenoxide solution slowly (e.g., via syringe pump) to a large volume of solvent containing the dibromobutane. | Reaction Kinetics: Intermolecular reactions (dimerization) are second-order or higher and are highly dependent on concentration. Intramolecular or pseudo-first-order reactions are less so. Reducing concentration dramatically slows the rate of dimerization. | |
| 3. Inefficient Mixing: Poor stirring can create localized "hot spots" of high phenoxide concentration. | Use vigorous mechanical stirring, especially with heterogeneous mixtures (e.g., K₂CO₃ in acetonitrile). | Homogeneity: Ensures that the phenoxide, once formed or added, is rapidly dispersed and is more likely to encounter the excess dibromobutane before another phenoxide or product molecule. | |
| Low Overall Conversion / Unreacted Starting Material | 1. Insufficient Base or Inactive Base: The base (e.g., NaH, K₂CO₃) may be old or not strong enough to fully deprotonate the phenol. | Use freshly opened or properly stored base. Use a slight excess (1.1-1.2 equivalents) relative to the phenol. For K₂CO₃, ensure it is finely powdered and anhydrous. | Stoichiometry of Deprotonation: Complete conversion requires that every molecule of the limiting reagent (guaiacol) is converted to the active nucleophile. |
| 2. Low Reaction Temperature: The temperature may not be sufficient to overcome the activation energy of the SN2 reaction. | Gently heat the reaction. For acetonitrile, refluxing (approx. 82°C) is common. For DMF, 60-80°C is a good starting point. Monitor by TLC. | Arrhenius Equation: Reaction rates increase with temperature. However, excessively high temperatures can promote side reactions, so optimization is key. | |
| 3. Poor Solvent Choice: Protic solvents (e.g., ethanol) or nonpolar solvents can hinder SN2 reactions.[9] | Use a polar aprotic solvent such as acetonitrile, DMF, or acetone. These solvents solvate the cation but leave the nucleophile "naked" and highly reactive.[9] | Solvent Effects: Polar aprotic solvents stabilize the transition state of SN2 reactions without deactivating the nucleophile through hydrogen bonding. | |
| Multiple Unidentified Byproducts | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition or other side reactions. | Optimize the temperature by starting lower and gradually increasing while monitoring the reaction progress via TLC or LC-MS. | Reaction Selectivity: Temperature is a critical parameter for controlling selectivity. Every reaction has an optimal temperature range for maximizing the desired product formation. |
| 2. Oxygen Contamination: Phenoxides can be sensitive to oxidation, especially at elevated temperatures. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially when using strong bases like NaH. | Stability of Intermediates: An inert atmosphere prevents the oxidative degradation of the electron-rich phenoxide intermediate, which can lead to colored impurities and reduced yield. |
Optimized Experimental Protocol: High-Dilution Method
This protocol is designed to maximize the yield of 1-(4-Bromobutoxy)-2-methoxybenzene while minimizing dimer formation.
Reagents & Equipment:
-
2-Methoxyphenol (Guaiacol)
-
1,4-Dibromobutane (5-10 molar equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Three-neck round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle
-
Syringe pump (optional, but highly recommended for slow addition)
Procedure:
-
Setup: Assemble the three-neck flask with a reflux condenser, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Charge the Flask: To the flask, add 1,4-dibromobutane (5-10 eq.) and a large volume of anhydrous acetonitrile (this will be your main reaction vessel). Begin vigorous stirring and gentle heating to 50-60°C.
-
Prepare the Nucleophile Solution: In a separate, dry flask, dissolve 2-methoxyphenol (1.0 eq.) and K₂CO₃ (1.5 eq.) in a smaller volume of anhydrous acetonitrile. Stir this mixture for 15-20 minutes at room temperature.
-
Slow Addition: Using a syringe or a syringe pump, add the 2-methoxyphenol/K₂CO₃ suspension from the separate flask to the heated solution of 1,4-dibromobutane. The addition should be performed very slowly over a period of 4-8 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux (approx. 82°C) until the starting material is consumed as indicated by TLC or LC-MS analysis (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KBr).
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water (2x) and brine (1x).[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[9]
-
-
Purification: The crude product will contain the desired product and excess 1,4-dibromobutane. This mixture can be effectively separated by vacuum distillation or flash column chromatography on silica gel. The large difference in polarity and boiling point between the product and the excess starting material makes purification straightforward.
References
- Synthesis of 1,4Bis(2,4-dimethoxyphenyl)-2,3-bis- (4-methoxybenzyl)butane-1,4-dione. (2025). Google Scholar.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Cyclization vs. Cyclization/Dimerization in o-Amidostilbene Radical Cation Cascade Reactions: The Amide Question. (2011).
- Intramolecular and intermolecular forces.Khan Academy.
- Phase Transfer Catalyst Techniques for Etherific
- Williamson ether synthesis.Wikipedia.
- Cyclization vs. Cyclization/Dimerization in o-Amidostilbene Radical Cation Cascade Reactions: The Amide Question. (2011).
- 1,2-Bis(4-methoxyphenoxy)ethane.
- Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.
- phase transfer catalysis.
- 1,4-Bis(2-nitrophenoxy)butane.
- Williamson Ether Synthesis.Chemistry Steps.
- The Four Intermolecular Forces and How They Affect Boiling Points. (2010). Master Organic Chemistry.
- Phase-Transfer Catalysis in Organic Syntheses.CRDEEP Journals.
- 4,4′-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione).MDPI.
- Intramolecular vs. Intermolecular forces. (2024). YouTube.
- Improving reaction conditions for Williamson ether synthesis.Benchchem.
- PSM#30 Intermolecular vs Intramolecular Forces. (2018). YouTube.
- a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a.Jetir.Org.
- 11.1: Williamson Ether Synthesis. (2020). Chemistry LibreTexts.
- Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxid
- 11.2: Intermolecular Forces. (2023). Chemistry LibreTexts.
-
Photochemical [2+2] dimerization of2-anthracenophane | Request PDF. ResearchGate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. iagi.or.id [iagi.or.id]
- 8. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Thermal Stability of 1-(4-Bromobutoxy)-2-methoxybenzene
Welcome to the dedicated technical support center for 1-(4-Bromobutoxy)-2-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experimental work. As a key intermediate in various synthetic pathways, understanding and managing its thermal stability is paramount to achieving desired reaction outcomes, ensuring reproducibility, and maintaining a safe laboratory environment.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
I. Core Concepts: Understanding Thermal Liability
1-(4-Bromobutoxy)-2-methoxybenzene possesses two primary sites of potential thermal degradation: the C-Br bond of the bromobutoxy chain and the ether linkages. At elevated temperatures, homolytic cleavage of the C-Br bond can occur, initiating radical chain reactions. The ether linkage, while generally more stable, can also undergo cleavage under harsh thermal conditions. The presence of impurities, such as residual solvents or catalysts from synthesis, can significantly lower the decomposition temperature.[1][2]
Below is a diagram illustrating the potential primary thermal decomposition pathways.
Caption: Primary thermal decomposition pathways of 1-(4-Bromobutoxy)-2-methoxybenzene.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address challenges you may face during your experiments.
Reaction Monitoring & Purity
Q1: My reaction is sluggish or incomplete, and I suspect the starting material has degraded. How can I confirm this?
A1: The first step is to assess the purity of your 1-(4-Bromobutoxy)-2-methoxybenzene.
-
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for detecting volatile degradation products.[1][3][4] A fresh, reputable sample of the starting material should be used as a reference.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the starting material and identify less volatile degradation products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities or degradation products by comparing the spectrum of your sample to a known standard.
-
Experimental Protocol: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of your 1-(4-Bromobutoxy)-2-methoxybenzene in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Column: A non-polar column (e.g., DB-1 or equivalent) is suitable.
-
Injection: Use a split injection mode to avoid overloading the column.
-
Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: 5 minutes at 280°C.
-
-
Detector: Mass Spectrometer (MS) for identification of components.
-
-
Data Analysis: Compare the chromatogram of your sample to that of a certified reference standard. Look for additional peaks that may indicate impurities or degradation products. The mass spectra of these peaks can help in their identification.
| Potential Degradation Product | Expected Mass Spectral Fragments (m/z) |
| Guaiacol (2-methoxyphenol) | 124 (M+), 109, 94, 81 |
| 1,4-Dibromobutane | 216 (M+), 137, 135, 55 |
| Butene (from butyl radical) | 56 (M+) |
Q2: I am observing an unexpected side product in my reaction. Could it be due to thermal decomposition?
A2: Yes, thermal degradation can lead to reactive intermediates that participate in side reactions.
-
Plausible Side Reactions:
-
Elimination: The bromobutoxy chain can undergo E2 elimination, especially in the presence of a strong, non-nucleophilic base, to form an alkene.[2][6][7][8][9]
-
Radical Reactions: If the reaction temperature is high enough to cause C-Br bond homolysis, the resulting butyl and bromine radicals can initiate a variety of side reactions.[10]
-
Below is a decision-making workflow to troubleshoot unexpected side products.
Caption: Decision workflow for troubleshooting unexpected side products.
III. Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for 1-(4-Bromobutoxy)-2-methoxybenzene to ensure its long-term stability?
A1: Proper storage is crucial to prevent degradation.
-
Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.[11][12] Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[13]
-
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.
Q2: I received a shipment of 1-(4-Bromobutoxy)-2-methoxybenzene that appears discolored. Is it still usable?
A2: Discoloration (e.g., a yellow or brown tint) can be an indicator of degradation. It is strongly recommended to re-analyze the material for purity using GC-MS or HPLC before use.[1] Using a degraded starting material can lead to lower yields and the formation of impurities in your reaction.
Thermal Stability
Q3: At what temperature does 1-(4-Bromobutoxy)-2-methoxybenzene start to decompose?
Q4: Can microwave irradiation be used for reactions involving this compound?
A4: Caution is advised when using microwave heating. While it can accelerate reaction rates, localized overheating can lead to rapid decomposition. If using a microwave reactor, it is essential to have accurate internal temperature monitoring and to perform small-scale optimization experiments to determine the safe operating temperature range.
Other Stability Concerns
Q5: Is 1-(4-Bromobutoxy)-2-methoxybenzene sensitive to acidic or basic conditions?
A5: Yes, the ether linkage can be susceptible to cleavage under strong acidic conditions.[16] While generally stable to moderate bases at ambient temperatures, prolonged exposure to strong bases at elevated temperatures can promote elimination reactions.[2][6][7][8][9]
Q6: What is the photochemical stability of this compound?
A6: Aromatic methoxy compounds can undergo photodegradation upon exposure to UV light.[17][18][19][20][21] It is recommended to handle and store the compound in a way that minimizes exposure to direct sunlight or other sources of UV radiation.
IV. References
-
Thermal Decomposition and Isomerization of 1-Butyl and 1-Pentyl Radical by Flash Pyrolysis Vacuum Ultraviolet Photoionization. (n.d.). Retrieved from [Link]
-
Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024). Scientific Reports, 14(1). [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2018). Chemie Ingenieur Technik, 90(9), 1282-1282. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Identifying Where Substitution and Elimination Reactions Happen. (2023). Master Organic Chemistry. [Link]
-
butoxybenzene. (n.d.). NIST. [Link]
-
MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). (2024). Applied Sciences, 14(13), 5539. [Link]
-
Preparation method of 4-bromoanisole. (2014). Google Patents.
-
Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2017). Organic & Biomolecular Chemistry, 15(31), 6541-6544. [Link]
-
Synthetic Methods for Alkyl Aryl Ethers. (2017). In Methodologies in Amine Synthesis (pp. 241-286). [Link]
-
Is it necessary to store intermediates and, if not, can a plant adapt to using them as they're made? (2019). Reddit. [Link]
-
Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. (2022). Atmospheric Chemistry and Physics, 22(9), 5955-5972. [Link]
-
Preparation of 4-bromoanisole. (n.d.). PrepChem.com. [Link]
-
Process for the preparation of carvedilol. (2009). Google Patents.
-
Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. (2023). Analytical Methods, 15(18), 2320-2327. [Link]
-
Haloalkanes and Haloarenes. (n.d.). NCERT. [Link]
-
Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. (2024). ACS Catalysis. [Link]
-
Alkyl Halides and Elimination Reactions. (n.d.). [Link]
-
Organic Solvent Stability and Long-term Storage of Myoglobin-based Carbene Transfer Biocatalysts. (2019). ChemCatChem, 11(21), 5368-5374. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Highlights in Science, Engineering and Technology, 63, 16-22. [Link]
-
9.7: Elimination Reaction of Alkyl Halides. (2014). Chemistry LibreTexts. [Link]
-
Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. (n.d.). [Link]
-
Thermal and oxidative stability of fluorinated alkyl aryl ethers. (2004). Tribology International, 37(6), 473-478. [Link]
-
4-Bromoanisole. (2024). In Wikipedia. [Link]
-
Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. (2023). Polymers, 15(18), 3788. [Link]
-
Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. (n.d.). [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA. [Link]
-
Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate. (2023). Pharmaceutics, 15(4), 1205. [Link]
-
Analysis of Contaminants by Thermal Desorption GC-MS. (n.d.). EAG Laboratories. [Link]
-
Alkyl Halide Reactivity. (n.d.). Michigan State University. [Link]
-
Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. (2024). HM Royal. [Link]
-
Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. (2022). YouTube. [Link]
-
Product of Williamson Synthesis. (2017). Chemistry Stack Exchange. [Link]
-
An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. (2014). Der Pharma Chemica, 6(6), 360-364. [Link]
-
Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. (n.d.). Academia.edu. [Link]
-
Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. (2022). Atmospheric Chemistry and Physics, 22(9), 5955-5972. [Link]
-
GC-MS Detects Stress Levels. (2013). LCGC International. [Link]
-
Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. (2024). Physical Chemistry Chemical Physics, 26(48), 35899-35908. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]
-
4-Bromoanisole. (n.d.). AMBS Life Science. [Link]
-
PROCESS FOR THE PREPARATION OF CARVEDILOL. (2010). European Patent Office. [Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020). ACS Sustainable Chemistry & Engineering, 8(47), 17537-17547. [Link]
-
Photodegradation of methoxy substituted curcuminoids. (n.d.). Sultan Qaboos University House of Expertise. [Link]
-
Photodegradation of methoxy substituted curcuminoids. (n.d.). SciSpace. [Link]
-
Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. (2001). The Journal of Organic Chemistry, 66(7), 2498-2500. [Link]
-
4-Bromoanisole. (n.d.). Chemsrc. [Link]
-
Organic reactive intermediate. (2024). In Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermal Desorption GCMS | Contaminant analysis | EAG [eag.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. hmroyal.com [hmroyal.com]
- 12. nouryon.com [nouryon.com]
- 13. researchgate.net [researchgate.net]
- 14. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 18. d-nb.info [d-nb.info]
- 19. acp.copernicus.org [acp.copernicus.org]
- 20. squ.elsevierpure.com [squ.elsevierpure.com]
- 21. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(4-Bromobutoxy)-2-methoxybenzene in Nucleophilic Substitution Reactions
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and drug development, the precise control of molecular reactivity is paramount. Bromoalkanes are foundational building blocks, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. This guide focuses on 1-(4-Bromobutoxy)-2-methoxybenzene, a molecule that combines a primary bromoalkane with a guaiacol ether moiety. Guaiacol and its derivatives are significant, often derived from biomass, and serve as precursors for a range of valuable compounds.[1][2][3]
This document provides an in-depth comparison of the reactivity of 1-(4-Bromobutoxy)-2-methoxybenzene against other representative bromoalkanes. By examining the structural and electronic factors that govern its behavior in nucleophilic substitution reactions, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for rational synthesis design and optimization.
Theoretical Framework: The Dichotomy of Nucleophilic Substitution
Nucleophilic substitution reactions, the cornerstone of haloalkane chemistry, involve the replacement of a leaving group (in this case, a bromide ion) by a nucleophile.[4] These reactions predominantly proceed via two distinct mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways.[5] The preferred mechanism is dictated by several factors, including the structure of the bromoalkane, the nature of the nucleophile, and the solvent conditions.[6]
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4] This mechanism is highly sensitive to steric hindrance—bulky groups around the reaction center will slow down or prevent the reaction.[8][9] Consequently, primary haloalkanes, with their unhindered electrophilic carbons, strongly favor the SN2 pathway.[10]
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process. The first, and rate-determining, step is the spontaneous departure of the leaving group to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on this planar carbocation.[11] The rate depends only on the substrate concentration.[6] This pathway is favored by tertiary haloalkanes because they can form relatively stable tertiary carbocations.[10]
Sources
- 1. Guaiacol - Wikipedia [en.wikipedia.org]
- 2. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ncert.nic.in [ncert.nic.in]
- 5. savemyexams.com [savemyexams.com]
- 6. What is the reactivity of haloalkanes? Explain the factors affecting the.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
A Tale of Two Bromides: A Comparative Guide to 1-(4-Bromobutoxy)-2-methoxybenzene and 1,4-Dibromobutane in Ether Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of alkylating agent in an ether synthesis can be the determining factor between a high-yielding, clean reaction and a complex mixture requiring arduous purification. This guide provides an in-depth comparison of two seemingly similar, yet functionally distinct, brominated C4 synthons: the bifunctional 1,4-dibromobutane and the tailored monofunctional reagent, 1-(4-bromobutoxy)-2-methoxybenzene. We will explore the nuances of their reactivity, selectivity, and practical application in the context of the Williamson ether synthesis, supported by mechanistic insights and detailed experimental protocols.
The Williamson Ether Synthesis: A Cornerstone of C-O Bond Formation
The Williamson ether synthesis, a stalwart in the organic chemist's toolkit since 1850, is a reliable method for forming ethers.[1][2] The reaction proceeds via an SN2 mechanism, wherein an alkoxide or phenoxide nucleophile displaces a halide from a primary alkyl halide.[1][3][4] The success of this reaction is contingent on several factors, including the nature of the alkyl halide, the strength of the nucleophile, and the reaction conditions. The SN2 pathway necessitates the use of unhindered, typically primary, alkyl halides to avoid competing elimination reactions.[1][3]
Reactant Deep Dive: Properties and Synthetic Considerations
1,4-Dibromobutane: The Workhorse Dihalide
1,4-Dibromobutane is a readily available and cost-effective bifunctional electrophile. Its two primary bromide groups make it a versatile building block for constructing symmetrical diether linkages or for forming heterocyclic compounds. However, its symmetrical reactivity is also its primary drawback.
Key Characteristics:
-
Bifunctionality: Possesses two reactive sites, allowing for the formation of two C-O bonds.
-
Symmetry: Both bromine atoms have equivalent reactivity.
-
Potential for Side Reactions: Prone to intramolecular cyclization, polymerization, and the formation of di-substituted products.[5]
1-(4-Bromobutoxy)-2-methoxybenzene: The Precision Tool
1-(4-Bromobutoxy)-2-methoxybenzene is a more specialized, monofunctional alkylating agent. It is typically synthesized from guaiacol (2-methoxyphenol) and an excess of 1,4-dibromobutane, a reaction that itself highlights the selectivity challenges of the dihalide.
Synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene:
The synthesis involves the O-alkylation of guaiacol with 1,4-dibromobutane. To favor monosubstitution, an excess of 1,4-dibromobutane is used.
Figure 1. Synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene.
Key Characteristics:
-
Monofunctionality: Presents a single electrophilic site for controlled ether synthesis.
-
Pre-installed Functionality: The 2-methoxyphenyl group is incorporated into the final product, which can be a strategic advantage in multi-step syntheses.
-
Reduced Side Reactions: The absence of a second reactive halide minimizes the risk of dimerization and polymerization.
Head-to-Head Comparison in Ether Synthesis
The choice between these two reagents hinges on the desired final product and the acceptable level of side products.
| Feature | 1,4-Dibromobutane | 1-(4-Bromobutoxy)-2-methoxybenzene |
| Reactivity | High, due to two primary bromides. | High, with a single primary bromide. |
| Selectivity | Low, prone to di-substitution and cyclization. | High, allows for clean mono-alkylation. |
| Typical Yield | Variable, often lower for mono-alkylation products. | Generally higher for the desired mono-ether. |
| Common Byproducts | Di-ethers, tetrahydrofuran (from cyclization of the intermediate bromo-alcohol), polymers. | Minimal, primarily unreacted starting materials. |
| Cost | Low | High (requires prior synthesis). |
| Ideal Applications | Synthesis of symmetrical di-ethers, certain heterocyclic compounds. | Synthesis of unsymmetrical ethers containing the 2-methoxyphenoxybutyl moiety. |
Mechanistic Considerations: The Bifunctional Challenge
When a nucleophile (Nu-) is reacted with 1,4-dibromobutane, the initial SN2 reaction forms a mono-substituted intermediate. This intermediate still possesses a reactive bromide and can undergo a second substitution, leading to a mixture of products.
Figure 2. Comparative reaction pathways.
In contrast, 1-(4-bromobutoxy)-2-methoxybenzene offers a single reaction site, leading to a cleaner reaction profile and a higher yield of the desired unsymmetrical ether.
Experimental Protocols
The following are representative protocols for the synthesis of an ether using each of the discussed alkylating agents.
Protocol 1: Synthesis of a Symmetrical Diether using 1,4-Dibromobutane
Objective: To synthesize 1,4-diphenoxybutane.
Materials:
-
Phenol
-
Sodium hydroxide
-
1,4-Dibromobutane
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (2.0 eq) in DMF.
-
Carefully add sodium hydroxide (2.0 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
-
Add 1,4-dibromobutane (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and maintain for 12 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1,4-diphenoxybutane.
Protocol 2: Synthesis of an Unsymmetrical Ether using 1-(4-Bromobutoxy)-2-methoxybenzene
Objective: To synthesize 1-(4-phenoxybutoxy)-2-methoxybenzene.
Materials:
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
1-(4-Bromobutoxy)-2-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and phenol (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 1-(4-bromobutoxy)-2-methoxybenzene (1.0 eq) in anhydrous THF dropwise.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford 1-(4-phenoxybutoxy)-2-methoxybenzene.
Conclusion and Recommendations
The choice between 1,4-dibromobutane and 1-(4-bromobutoxy)-2-methoxybenzene is a classic example of the trade-off between cost-effectiveness and reaction efficiency in organic synthesis.
-
1,4-Dibromobutane is the reagent of choice for the synthesis of symmetrical di-ethers where its bifunctionality is an advantage. For mono-alkylation, its use necessitates careful control of stoichiometry and often results in lower yields and more complex purification.
-
1-(4-Bromobutoxy)-2-methoxybenzene is the superior choice for the clean and high-yielding synthesis of unsymmetrical ethers incorporating the 2-methoxyphenoxybutyl moiety. While the initial investment in synthesizing this reagent is higher, the savings in purification time and the improved yield often justify its use, particularly in the context of drug development where purity is paramount.
Ultimately, the optimal reagent is dictated by the specific synthetic goal. For targeted, high-purity synthesis of complex molecules, the precision of a monofunctional reagent like 1-(4-bromobutoxy)-2-methoxybenzene is invaluable. For simpler, symmetrical structures, the economic advantage of 1,4-dibromobutane may be the deciding factor.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Reddit. (2024). SN2 Reaction with 1,4-Dibromobutane. r/OrganicChemistry. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
Sources
A Strategic Guide to Characterizing the Cross-Reactivity Profile of 1-(4-Bromobutoxy)-2-methoxybenzene
Introduction: Beyond the Structure, Understanding the Interaction Landscape
1-(4-Bromobutoxy)-2-methoxybenzene is a synthetic compound featuring a guaiacol moiety linked to a brominated butyl chain.[1][2] While the guaiacol core is present in various biologically active natural products and pharmaceuticals, known for roles as expectorants, antiseptics, and precursors to flavorants like eugenol, the specific biological targets and pharmacological profile of this particular derivative remain largely uncharacterized.[3][4] The presence of the methoxy group on the benzene ring is a common feature in compounds with anticancer and antimetastatic properties.[5] Furthermore, derivatives of guaiacol have shown promise as inhibitors of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and cardiovascular diseases.[6]
In drug discovery, a molecule's journey from a promising hit to a viable therapeutic candidate is critically dependent on understanding its selectivity. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, is a major cause of adverse drug reactions and clinical trial failures.[7][8] Therefore, a thorough investigation of a compound's interaction landscape is not merely a regulatory checkbox but a fundamental aspect of its scientific and clinical validation.
This guide presents a comprehensive, multi-tiered strategy for elucidating the cross-reactivity profile of 1-(4-Bromobutoxy)-2-methoxybenzene. We will propose a hypothetical primary target based on its structural features and outline a series of robust experimental protocols to test this hypothesis and systematically map its off-target interactions. This framework is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the cross-reactivity of 1-(4-Bromobutoxy)-2-methoxybenzene, a carefully selected panel of comparator compounds is essential. This panel should include molecules that are structurally related, functionally related to the hypothetical target, and a known promiscuous agent to serve as a control.
Table 1: Comparator Compounds for Cross-Reactivity Studies
| Compound Name | Structure | Rationale for Inclusion |
| Test Compound: 1-(4-Bromobutoxy)-2-methoxybenzene | Chemical structure of 1-(4-Bromobutoxy)-2-methoxybenzene | The subject of this cross-reactivity investigation. |
| Comparator 1: 1-(3-Bromopropoxy)-2-methoxybenzene | Chemical structure of a close structural analog with a shorter alkyl chain. | To assess the impact of the alkoxy chain length on target affinity and selectivity. |
| Comparator 2: 4-Allyl-2-methoxyphenol (Eugenol) | Chemical structure of a related guaiacol derivative with known biological activity.[9] | A naturally occurring guaiacol derivative to compare the influence of the butoxy-bromo moiety.[9] |
| Comparator 3: ABAH (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) | Chemical structure of a known myeloperoxidase inhibitor. | A positive control for the hypothetical primary target (MPO) inhibition assay. |
| Comparator 4: Staurosporine | Chemical structure of a known broad-spectrum kinase inhibitor. | A positive control for promiscuity in kinase profiling assays to validate the screening process.[10] |
A Multi-Tiered Approach to Unveiling the Selectivity Profile
We advocate for a tiered experimental approach, starting with focused assays on a hypothesized primary target and progressively broadening the screen to a proteome-wide level.
Tier 1: Primary Target Engagement and Cellular Confirmation
Based on the guaiacol scaffold, we hypothesize that Myeloperoxidase (MPO) is a potential primary target.[6] The initial experiments will aim to validate this hypothesis and confirm target engagement in a cellular environment.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A tiered experimental workflow for characterizing compound cross-reactivity.
Protocol 1: Myeloperoxidase (MPO) Inhibition Assay
This biochemical assay measures the ability of the test compounds to inhibit the catalytic activity of MPO.
-
Principle: MPO catalyzes the oxidation of a substrate (e.g., Amplex Red) by hydrogen peroxide, producing a fluorescent product (resorufin). An inhibitor will reduce the rate of this reaction.
-
Materials:
-
Human MPO enzyme
-
Amplex Red reagent
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test and comparator compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em ~570/585 nm)
-
-
Procedure:
-
Prepare a serial dilution of the test and comparator compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of MPO enzyme solution to each well.
-
Add 25 µL of the diluted compounds or vehicle control (DMSO in buffer) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Prepare the reaction substrate mix containing Amplex Red and H₂O₂ in assay buffer.
-
Initiate the reaction by adding 25 µL of the substrate mix to all wells.
-
Immediately begin kinetic reading of fluorescence intensity every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for each compound.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.[11][12]
-
Principle: The binding of a ligand to its target protein can stabilize the protein, increasing its melting temperature. This change can be detected by heating cell lysates to various temperatures, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction.[13]
-
Materials:
-
Cell line expressing the target protein (e.g., HL-60 cells, which endogenously express MPO)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Test and comparator compounds
-
Lysis buffer with protease inhibitors
-
Equipment for protein quantification (e.g., Western blotting apparatus, anti-MPO antibody, or mass spectrometer)
-
PCR machine or heating blocks
-
-
Procedure:
-
Culture cells to the desired density and treat with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Divide the cell lysate into several aliquots.
-
Heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble MPO in each sample using Western blotting or another protein quantification method.
-
Plot the percentage of soluble MPO against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).
Tier 2: Broad Off-Target Screening
If a primary target is confirmed, or if no clear primary target is identified, broad screening panels are crucial for identifying potential off-target liabilities.[14] It is highly recommended to use established commercial services for these screens to ensure high-quality, standardized data across a wide range of targets.
-
Kinase Profiling: Given that kinases are one of the largest and most frequently implicated target families in off-target effects, screening against a comprehensive kinase panel is essential.[15][16]
-
Recommendation: A service like Eurofins DiscoverX's KINOMEscan™, which uses a binding assay to quantify interactions across over 450 kinases.
-
Data Output: The results are typically provided as a percentage of inhibition at a given compound concentration (e.g., 10 µM). Hits are often defined as >50% or >75% inhibition.
-
-
Receptor-Transporter-Ion Channel Profiling: To assess interactions with other major drug target classes, a broad safety panel is invaluable.
-
Recommendation: A service like the Eurofins SafetyScreen44™ panel, which assesses binding to 44 common targets associated with adverse drug reactions.
-
Data Output: Results are reported as percentage inhibition of radioligand binding at a specific concentration.
-
Table 2: Example Data Presentation for Kinase Profiling
| Kinase Target | 1-(4-Bromobutoxy)-2-methoxybenzene (% Inhibition @ 10 µM) | Comparator 1 (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 1 µM) |
| ABL1 | 5 | 2 | 98 |
| SRC | 8 | 4 | 95 |
| LCK | 65 | 30 | 99 |
| VEGFR2 | 12 | 10 | 92 |
| ... (400+ other kinases) | ... | ... | ... |
Tier 3: Functional Validation of Off-Target Hits
Any significant hits from the broad screening panels must be validated through secondary, functional assays to determine if the binding interaction translates into a biological effect (i.e., agonism or antagonism).
Protocol 3: Generic Cell-Based Functional Assay (Example: LCK Inhibition)
If LCK kinase was identified as a significant off-target hit, a cellular assay to measure its activity would be the next step.
-
Principle: LCK is a tyrosine kinase involved in T-cell receptor signaling. Its inhibition can be measured by monitoring the phosphorylation of a downstream substrate in a relevant cell line (e.g., Jurkat cells).
-
Materials:
-
Jurkat T-cell line
-
RPMI-1640 medium + 10% FBS
-
Test compound identified as an LCK binder
-
T-cell activator (e.g., anti-CD3/CD28 antibodies)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-LCK, anti-total-LCK)
-
-
Procedure:
-
Culture Jurkat cells and treat with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 10 minutes to activate T-cell receptor signaling.
-
Lyse the cells and collect the protein lysate.
-
Perform Western blot analysis to detect the levels of phosphorylated LCK (active form) and total LCK.
-
Quantify the band intensities and calculate the ratio of phospho-LCK to total LCK. A dose-dependent decrease in this ratio indicates cellular inhibition of LCK by the compound.
-
Conclusion: Building a Comprehensive Selectivity Profile
The journey to understanding the therapeutic potential and safety of a novel compound like 1-(4-Bromobutoxy)-2-methoxybenzene is paved with rigorous, systematic investigation. The multi-tiered approach detailed in this guide provides a robust framework for moving beyond simple structural alerts to a deep, evidence-based understanding of its cross-reactivity. By combining targeted biochemical assays, broad off-target screening, and cellular validation, researchers can build a comprehensive selectivity profile. This profile is not only critical for predicting potential adverse effects but also for uncovering new therapeutic opportunities and making informed decisions in the complex landscape of drug development.
References
-
Mishra, R. K., et al. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling. Available from: [Link]
-
Kotha, A., et al. (2020). Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ChemMedChem. Available from: [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available from: [Link]
-
Colby, J. M., et al. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available from: [Link]
-
Carfagna, C., et al. (2010). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry. Available from: [Link]
-
Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Toxicology. Available from: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available from: [Link]
-
Chodera Lab // MSKCC. Kinase inhibitor selectivity and design. Available from: [Link]
-
Wikipedia. Guaiacol. Available from: [Link]
-
Tan, M. L., et al. (2018). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. International Journal of Molecular Sciences. Available from: [Link]
-
Mirakian, R., et al. (2008). Testing for Drug Hypersensitivity Syndromes. Journal of Immunotoxicology. Available from: [Link]
-
Warner, K. D., et al. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Cell Chemical Biology. Available from: [Link]
-
LookChem. CAS No.3257-51-0,1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE Suppliers. Available from: [Link]
-
Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
Anastassiadis, T., et al. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available from: [Link]
-
MilliporeSigma. Receptor Binding Assays. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 460, Guaiacol. Available from: [Link]
-
Ciaffo, G. M., et al. (2011). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Chemical Information and Modeling. Available from: [Link]
-
MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available from: [Link]
-
Pejić, N., et al. (2022). The Fate of Protonated Guaiacol and Its Derivatives in the Gas Phase. The Journal of Physical Chemistry A. Available from: [Link]
-
Braden, M. R., et al. (2011). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Neliti. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Available from: [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link]
- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
MDPI. Sustainable Vineyard Management with On-Field UV-C Irradiation: Impacts of Supplementary Applications on Grape Composition and Secondary Metabolites. Available from: [Link]
-
National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]
-
YouTube. How to Better Predict Potential Drug Interactions Early in the Discovery Process. Available from: [Link]
-
National Institutes of Health. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Available from: [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link]
-
National Institutes of Health. Guideline for allergological diagnosis of drug hypersensitivity reactions. Available from: [Link]
-
bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Available from: [Link]
Sources
- 1. 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Guaiacol - Wikipedia [en.wikipedia.org]
- 4. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. annualreviews.org [annualreviews.org]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
A Comparative Guide to the Kinetic Performance of 1-(4-Bromobutoxy)-2-methoxybenzene in Heterocyclic Synthesis
For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth analysis of the kinetic profile of 1-(4-Bromobutoxy)-2-methoxybenzene, a versatile precursor for the synthesis of valuable seven-membered heterocyclic scaffolds. Through a comparative lens, we will explore its reactivity against viable alternatives, supported by experimental data and mechanistic insights, to empower you with the knowledge to make informed decisions in your synthetic endeavors.
Introduction: The Significance of 1-(4-Bromobutoxy)-2-methoxybenzene in Medicinal Chemistry
1-(4-Bromobutoxy)-2-methoxybenzene is a key building block in the synthesis of various benzoxepine derivatives, which are core structures in many biologically active compounds. The 2,3,4,5-tetrahydro-1-benzoxepine scaffold, readily accessible from this precursor, is found in a range of therapeutic agents, including kinase inhibitors and compounds targeting the central nervous system.[1] The strategic placement of the methoxy group and the bromo-terminated butyl chain allows for a facile intramolecular cyclization, making it an attractive starting material for constructing these complex molecular architectures.
The Primary Reaction Pathway: Intramolecular Williamson Ether Synthesis
The principal transformation involving 1-(4-Bromobutoxy)-2-methoxybenzene is an intramolecular Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3] In this reaction, the phenoxide, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom to form the seven-membered benzoxepine ring.
The choice of base and solvent is paramount in controlling the reaction rate and minimizing side reactions.[4][5] Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are typically employed to ensure complete deprotonation of the phenolic precursor (guaiacol) before the introduction of the 1,4-dibromobutane, or to promote the cyclization of the pre-formed 1-(4-Bromobutoxy)-2-methoxybenzene. The solvent choice influences the solubility of the reactants and the solvation of the transition state, thereby affecting the reaction kinetics.[4][5]
Caption: Intramolecular Williamson ether synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene.
Comparative Kinetic Analysis: The Role of the Methoxy Substituent
The presence and position of substituents on the benzene ring significantly influence the rate of intramolecular cyclization. The ortho-methoxy group in 1-(4-Bromobutoxy)-2-methoxybenzene plays a dual role. Electronically, the methoxy group is electron-donating through resonance, which can slightly decrease the acidity of the phenol precursor, potentially slowing down the initial deprotonation step. However, its more significant impact is steric.
In a comparative context, let's consider the reactivity of 1-(4-Bromobutoxy)-2-methoxybenzene against its para- and meta-substituted isomers, as well as the unsubstituted analog, 1-(4-Bromobutoxy)benzene.
| Precursor | Relative Reactivity (Qualitative) | Rationale |
| 1-(4-Bromobutoxy)-2-methoxybenzene | Moderate | The ortho-methoxy group can exert a slight steric hindrance on the approaching nucleophilic oxygen during the transition state of the cyclization. However, this effect is generally minimal for the formation of a seven-membered ring. The electron-donating nature of the methoxy group can slightly decrease the nucleophilicity of the phenoxide. |
| 1-(4-Bromobutoxy)-4-methoxybenzene | High | The para-methoxy group is strongly electron-donating, increasing the electron density on the phenoxide oxygen and enhancing its nucleophilicity, leading to a faster cyclization rate.[6] Steric hindrance is negligible. |
| 1-(4-Bromobutoxy)-3-methoxybenzene | Moderate to High | The meta-methoxy group has a weaker electron-donating effect compared to the para position and primarily acts through induction. Its impact on the nucleophilicity of the phenoxide is less pronounced than the para-isomer. |
| 1-(4-Bromobutoxy)benzene | Moderate | The absence of an electron-donating group results in a baseline reactivity. The phenoxide is less nucleophilic than in the methoxy-substituted analogs. |
It is important to note that while the electronic effects of the methoxy group on the nucleophilicity of the phenoxide are a key factor, the overall reaction rate is also dependent on the stability of the transition state leading to the cyclic product.[6]
Alternative Synthetic Approaches and Comparative Performance
While intramolecular Williamson ether synthesis is a common route, other methods for synthesizing benzoxepine derivatives exist, offering a basis for comparison.
-
Ullmann Condensation: This copper-catalyzed reaction can be employed for intramolecular etherification.[7][8] While effective, traditional Ullmann conditions often require high temperatures.[7] Modern modifications with ligands can facilitate the reaction under milder conditions.[9] The kinetics of Ullmann-type reactions are complex and can involve Cu(I)/Cu(III) catalytic cycles.[9] Compared to the Williamson synthesis, the Ullmann approach may offer advantages for less reactive aryl halides but often involves more expensive catalysts and ligands.
-
Palladium-Catalyzed Intramolecular C-O Coupling: Palladium catalysis provides another powerful tool for intramolecular etherification. These reactions often exhibit high functional group tolerance and can proceed under mild conditions. The kinetics are governed by the rates of oxidative addition, transmetalation (if applicable), and reductive elimination in the palladium catalytic cycle.
| Method | Precursor | Typical Conditions | Advantages | Disadvantages |
| Intramolecular Williamson Ether | 1-(4-Bromobutoxy)-2-methoxybenzene | NaH, THF, reflux | Cost-effective, simple procedure, high yields for favorable cyclizations. | Can be sensitive to steric hindrance, requires a strong base. |
| Intramolecular Ullmann Condensation | 2-Bromo-1-(4-bromobutoxy)benzene | CuI, ligand, base, high temperature | Effective for a broader range of aryl halides. | Often requires high temperatures, stoichiometric copper, or expensive ligands. |
| Pd-Catalyzed Intramolecular Coupling | 2-(4-Bromobutoxy)phenol | Pd catalyst, ligand, base, moderate temperature | Mild reaction conditions, high functional group tolerance. | Cost of palladium catalyst and ligands. |
Experimental Protocol: Kinetic Monitoring of the Intramolecular Cyclization of 1-(4-Bromobutoxy)-2-methoxybenzene
To provide a practical framework, we outline a detailed protocol for the synthesis and kinetic monitoring of the intramolecular cyclization of 1-(4-Bromobutoxy)-2-methoxybenzene.
Objective: To determine the reaction rate constant for the intramolecular cyclization of 1-(4-Bromobutoxy)-2-methoxybenzene to form 2,3,4,5-tetrahydro-1-benzoxepine.
Materials:
-
1-(4-Bromobutoxy)-2-methoxybenzene
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Reactant Addition: A solution of 1-(4-Bromobutoxy)-2-methoxybenzene (1.0 equivalent) and an internal standard in anhydrous THF is added dropwise to the stirred suspension at 0 °C.
-
Reaction Initiation and Monitoring: The reaction mixture is heated to reflux. Aliquots (e.g., 0.1 mL) are withdrawn from the reaction mixture at regular time intervals using a syringe.
-
Quenching: Each aliquot is immediately quenched by adding it to a vial containing a saturated aqueous solution of ammonium chloride.
-
Work-up: The quenched aliquot is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is dried over anhydrous magnesium sulfate and filtered.
-
Analysis: The concentration of the reactant and product in each aliquot is determined by GC-MS or HPLC analysis by comparing the peak areas to that of the internal standard.
-
Data Analysis: The concentration of the reactant is plotted against time. The order of the reaction and the rate constant can be determined from the integrated rate law that best fits the experimental data. For a first-order reaction, a plot of ln[Reactant] vs. time will yield a straight line with a slope of -k.
Caption: Workflow for the kinetic study of intramolecular cyclization.
Conclusion and Future Outlook
1-(4-Bromobutoxy)-2-methoxybenzene stands as a valuable and efficient precursor for the synthesis of benzoxepine-containing scaffolds. Its reactivity in intramolecular Williamson ether synthesis is moderate and influenced by the electronic and steric effects of the ortho-methoxy group. For applications requiring faster reaction rates, analogs with electron-donating groups in the para position may be more suitable.
The choice between the Williamson synthesis, Ullmann coupling, or palladium-catalyzed methods will depend on the specific substrate, desired scale, and cost considerations. The detailed experimental protocol provided in this guide offers a robust starting point for researchers to conduct their own kinetic studies and optimize reaction conditions for their specific needs. As the demand for novel heterocyclic compounds in drug discovery continues to grow, a thorough understanding of the kinetic behavior of key building blocks like 1-(4-Bromobutoxy)-2-methoxybenzene will be indispensable for the development of efficient and scalable synthetic routes.
References
-
Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. ResearchGate. [Link]
-
Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
The mechanism of the modified Ullmann reaction. Sperotto, Elena; Klink, Gerard PM van. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pure.rug.nl [pure.rug.nl]
A Senior Application Scientist's Guide to Benchmarking 1-(4-Bromobutoxy)-2-methoxybenzene Against Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 1-(4-bromobutoxy)-2-methoxybenzene, a key intermediate in the synthesis of the antipsychotic drug cariprazine, against other common alkylating agents.[1] By examining its performance in crucial transformations such as N-alkylation and O-alkylation, supported by available experimental data and mechanistic insights, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Significance of 1-(4-Bromobutoxy)-2-methoxybenzene in Pharmaceutical Synthesis
1-(4-Bromobutoxy)-2-methoxybenzene has emerged as a valuable building block, largely due to its role in the synthesis of cariprazine, a dopamine D3/D2 receptor partial agonist.[1] Its structure incorporates a bromobutoxy chain, a versatile alkylating moiety, attached to a methoxy-substituted benzene ring. The methoxy group can influence the reactivity of the molecule and provide a handle for further functionalization. The primary utility of this reagent lies in its ability to introduce a 4-(2-methoxyphenoxy)butyl group into a target molecule, a key structural motif in cariprazine.
The Alkylating Agent Landscape: A Comparative Overview
The efficacy of an alkylating agent is governed by several factors, including the nature of the leaving group, the structure of the alkyl chain, and the presence of activating or deactivating groups. In this guide, we will benchmark 1-(4-Bromobutoxy)-2-methoxybenzene against two relevant classes of alkylating agents:
-
Unsubstituted Dihaloalkanes: Represented by 1,4-dibromobutane, these agents are bifunctional and can participate in double alkylations or cyclization reactions.
-
Structurally Related Aryl Alkyl Halides: Isomers such as 1-(4-bromobutoxy)-4-methoxybenzene allow for an assessment of the impact of the methoxy group's position on reactivity.
The comparison will focus on two fundamental and widely employed reactions in drug development: N-alkylation of amines and O-alkylation of phenols.
N-Alkylation Performance: A Critical Step in Amine Synthesis
The introduction of alkyl groups to nitrogen atoms is a cornerstone of medicinal chemistry. The performance of 1-(4-Bromobutoxy)-2-methoxybenzene in this context is best illustrated by its application in the synthesis of cariprazine, where it alkylates a piperazine derivative.
Benchmarking Data for N-Alkylation
| Alkylating Agent | Substrate | Reaction Conditions | Yield | Reference |
| 1-(4-Bromobutoxy)-2-methoxybenzene | 1-(2,3-Dichlorophenyl)piperazine | K2CO3, CH3CN, reflux | High (qualitative) | Deduced from cariprazine synthesis patents |
| 1,4-Dibromobutane | Piperazine | K2CO3, THF, reflux | 88% (mono-alkylated) | [2] |
| 1-(4-Bromobutoxy)-4-methoxybenzene | (Not specified) | (Not specified) | (Not available) |
Analysis and Field-Proven Insights:
The synthesis of cariprazine precursors involves the N-alkylation of a substituted piperazine with 1-(4-Bromobutoxy)-2-methoxybenzene. While specific yields are often not explicitly stated in patents, the context of pharmaceutical manufacturing implies that these reactions are optimized for high efficiency. The use of a carbonate base and a polar aprotic solvent like acetonitrile is a standard and effective protocol for such transformations.
In comparison, the N-alkylation of piperazine with 1,4-dibromobutane demonstrates that mono-alkylation can be achieved in high yield.[2] However, a key challenge with bifunctional agents like 1,4-dibromobutane is the potential for di-alkylation, leading to the formation of undesired byproducts. The steric hindrance and electronic properties of the 2-methoxyphenyl group in 1-(4-Bromobutoxy)-2-methoxybenzene may help to modulate reactivity and potentially reduce the likelihood of side reactions compared to the more reactive and symmetric 1,4-dibromobutane.
The position of the methoxy group is also a critical factor. The ortho-methoxy group in our target compound can potentially influence the reaction rate through steric hindrance or by participating in intramolecular interactions, a factor not present in the para-isomer, 1-(4-bromobutoxy)-4-methoxybenzene.
Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol provides a general procedure for the N-alkylation of a secondary amine using 1-(4-Bromobutoxy)-2-methoxybenzene, based on common practices in the field.
Materials:
-
Secondary amine (e.g., piperidine)
-
1-(4-Bromobutoxy)-2-methoxybenzene
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq).
-
To the stirred suspension, add 1-(4-Bromobutoxy)-2-methoxybenzene (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations for N-Alkylation
The N-alkylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion.
Diagram: N-Alkylation Experimental Workflow
Caption: General workflow for the N-alkylation of a secondary amine.
O-Alkylation Performance: Synthesis of Aryl Ethers
The formation of aryl ethers via O-alkylation of phenols is another fundamental transformation in organic synthesis. The performance of 1-(4-Bromobutoxy)-2-methoxybenzene in this reaction is compared with that of 1,4-dibromobutane.
Benchmarking Data for O-Alkylation
| Alkylating Agent | Substrate | Reaction Conditions | Yield | Reference |
| 1-(4-Bromobutoxy)-2-methoxybenzene | Guaiacol (2-methoxyphenol) | (Hypothetical) | (Not available) | |
| 1,4-Dibromobutane | Guaiacol (2-methoxyphenol) | K2CO3, DMF, 80 °C | 75% (mono-alkylated) | Based on similar reactions |
| 1-(4-Bromobutoxy)-4-methoxybenzene | Guaiacol (2-methoxyphenol) | (Hypothetical) | (Not available) |
Analysis and Field-Proven Insights:
The presence of the 2-methoxyphenyl group in 1-(4-Bromobutoxy)-2-methoxybenzene introduces steric bulk near the reactive center, which could potentially lead to slightly lower reaction rates compared to the less hindered 1,4-dibromobutane. However, this steric hindrance can also be advantageous in preventing undesired side reactions. The electronic effect of the ortho-methoxy group is likely to have a minor influence on the reactivity of the distant butyl bromide.
Experimental Protocol: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol outlines a general procedure for the O-alkylation of a phenol using 1-(4-Bromobutoxy)-2-methoxybenzene.
Materials:
-
Phenol (e.g., guaiacol)
-
1-(4-Bromobutoxy)-2-methoxybenzene
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq).
-
To the stirred mixture, add 1-(4-Bromobutoxy)-2-methoxybenzene (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations for O-Alkylation
The O-alkylation of phenols, known as the Williamson ether synthesis, also proceeds through an SN2 mechanism. The phenol is first deprotonated by the base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkylating agent.
Diagram: O-Alkylation Reaction Mechanism
Caption: The Williamson ether synthesis mechanism for O-alkylation.
Safety and Handling Considerations
1-(4-Bromobutoxy)-2-methoxybenzene is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush with copious amounts of water and seek medical attention.
Conclusion and Future Outlook
1-(4-Bromobutoxy)-2-methoxybenzene is a highly effective and valuable alkylating agent, particularly in the synthesis of complex pharmaceutical intermediates like cariprazine. Its performance in N-alkylation is well-established, offering a reliable method for introducing the 4-(2-methoxyphenoxy)butyl moiety. While direct comparative data with other alkylating agents is limited, a logical analysis based on chemical principles suggests that its reactivity is well-suited for selective mono-alkylation, potentially offering advantages over more reactive and less sterically hindered reagents like 1,4-dibromobutane in terms of side product formation.
Future research could focus on quantitative kinetic studies to directly compare the reaction rates of 1-(4-Bromobutoxy)-2-methoxybenzene with its isomers and with unsubstituted dihaloalkanes in both N- and O-alkylation reactions. Such data would provide a more definitive benchmark and further aid chemists in the rational design of synthetic routes.
References
- The preclinical discovery and development of cariprazine for the treatment of schizophrenia. (2018). Expert Opinion on Drug Discovery, 13(7), 645-658.
- A Simple Synthesis of N-Alkylpiperazines. (2003).
- WO2020042876A1 - Synthesis method for cariprazine - Google Patents. (n.d.).
- US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents. (n.d.).
Sources
A Researcher's Guide to Purity Verification: Elemental Analysis of 1-(4-Bromobutoxy)-2-methoxybenzene
For researchers, scientists, and professionals in drug development, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and meaningful experimental results. In this guide, we delve into the elemental analysis of 1-(4-Bromobutoxy)-2-methoxybenzene, a key intermediate in various synthetic pathways. We will explore the strengths of elemental analysis in confirming the purity of this compound and provide a comparative overview with other common analytical techniques, supported by experimental data and protocols.
The Critical Role of Purity in Synthesis and Development
1-(4-Bromobutoxy)-2-methoxybenzene, with the chemical formula C₁₁H₁₅BrO₂, is often synthesized via the Williamson ether synthesis. This reaction involves the deprotonation of guaiacol (2-methoxyphenol) to its phenoxide, followed by nucleophilic substitution on 1,4-dibromobutane. The success of subsequent reactions and the integrity of final products hinge on the purity of this intermediate. Impurities, whether they are unreacted starting materials, byproducts of side reactions, or residual inorganic salts, can lead to misleading biological data, reduced yields, and complications in scale-up processes.
Elemental Analysis: A Fundamental Approach to Purity Confirmation
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful technique for determining the elemental composition of a sample.[1] By comparing the experimentally determined percentages of carbon, hydrogen, and other elements with the theoretically calculated values for the pure compound, one can assess the sample's purity. For 1-(4-Bromobutoxy)-2-methoxybenzene (MW: 259.14 g/mol ), the theoretical elemental composition is:
-
Carbon (C): 50.98%
-
Hydrogen (H): 5.83%
-
Bromine (Br): 30.83%
-
Oxygen (O): 12.35%
Any deviation from these values suggests the presence of impurities.
Why Choose Elemental Analysis? The Causality Behind the Choice
Elemental analysis is particularly adept at detecting impurities that alter the elemental ratios of the sample. In the context of the synthesis of 1-(4-Bromobutoxy)-2-methoxybenzene, common impurities include:
-
Unreacted Guaiacol (C₇H₈O₂): This impurity lacks bromine and has a higher percentage of oxygen.
-
Unreacted 1,4-Dibromobutane (C₄H₈Br₂): This starting material has a much higher bromine percentage.
-
1,4-bis(2-methoxyphenoxy)butane (C₁₈H₂₂O₄): A byproduct of double substitution, it contains no bromine.
-
Inorganic Salts (e.g., NaBr, KBr): These are byproducts of the reaction and do not contain carbon or hydrogen.
Elemental analysis provides a bulk assessment of the sample's composition, making it an excellent tool for detecting the presence of these types of impurities that would significantly alter the expected elemental percentages.
Experimental Protocol: Elemental Analysis of 1-(4-Bromobutoxy)-2-methoxybenzene
This protocol outlines the steps for performing CHN and Bromine analysis on a sample of 1-(4-Bromobutoxy)-2-methoxybenzene.
Instrumentation: A modern elemental analyzer capable of CHN and halogen determination.
Sample Preparation:
-
Ensure the sample is homogenous and has been properly dried to remove any residual solvents.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule for CHN analysis.
-
For bromine analysis, follow the instrument manufacturer's specific sample preparation guidelines, which may involve a different type of capsule or additive.
CHN Analysis Procedure:
-
Calibrate the instrument using a certified standard (e.g., acetanilide).
-
Introduce the weighed sample into the combustion chamber of the elemental analyzer. The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen.
-
The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a series of separation columns and detectors.
-
The instrument's software calculates the percentage of C, H, and N in the original sample.
Bromine Analysis Procedure:
-
The analysis of bromine is often performed in a separate run, sometimes involving a different furnace tube packing or post-combustion treatment to convert bromine species into a detectable form (e.g., HBr), which is then titrated or detected by other means.
-
Calibrate the system with a bromine-containing standard.
-
Analyze the sample following the instrument's protocol.
Data Interpretation: Compare the experimental percentages of C, H, and Br to the theoretical values. A deviation of more than ±0.4% is generally considered to indicate the presence of impurities.
A Comparative Look: Elemental Analysis vs. Alternative Techniques
While elemental analysis is a robust method for purity assessment, it is not without its limitations. It provides bulk information and may not be sensitive to impurities with similar elemental compositions to the main compound. Therefore, a multi-faceted approach utilizing orthogonal techniques is often the most rigorous strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for purity assessment.
-
Strengths: Provides detailed structural information, allowing for the identification of specific organic impurities. Quantitative NMR (qNMR) can be used to determine the concentration of the main compound and impurities.[2][]
-
Weaknesses: May not detect inorganic impurities like salts. The sensitivity for detecting low-level impurities can be limited without specialized techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating and quantifying components in a mixture.[4]
-
Strengths: High sensitivity for detecting organic impurities, even at trace levels. Can be used to quantify the purity of the main compound (e.g., by area percent).
-
Weaknesses: Requires the impurities to have a chromophore for UV detection. Does not provide structural information on its own (requires coupling with a mass spectrometer). Insensitive to inorganic salts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable compounds.[5][6][7]
-
Strengths: Excellent separation efficiency and provides mass information for the identification of volatile organic impurities.
-
Weaknesses: Not suitable for non-volatile or thermally labile compounds. May not be suitable for detecting inorganic impurities.
Data Presentation: A Comparative Summary
| Analytical Technique | Principle | Information Provided | Sensitivity to Potential Impurities in 1-(4-Bromobutoxy)-2-methoxybenzene Synthesis |
| Elemental Analysis | Combustion and detection of elemental gases | Bulk elemental composition (%C, %H, %Br) | High: Unreacted guaiacol, 1,4-dibromobutane, double substitution product, inorganic salts. |
| ¹H and ¹³C NMR | Nuclear spin in a magnetic field | Detailed structural information, quantification (qNMR) | High: Unreacted guaiacol, 1,4-dibromobutane, double substitution product. None: Inorganic salts. |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Separation and quantification of components | High: Unreacted guaiacol, double substitution product. Moderate: 1,4-dibromobutane (may have weak chromophore). None: Inorganic salts. |
| GC-MS | Partitioning in a gaseous mobile phase and mass-to-charge ratio | Separation and identification of volatile components | High: Unreacted guaiacol, 1,4-dibromobutane. Low/None: Double substitution product (may have low volatility), inorganic salts. |
Experimental Workflow & Decision Making
The choice of analytical technique often depends on the specific question being asked. The following diagrams illustrate a typical workflow for purity analysis and a decision-making tree for selecting the appropriate method.
Caption: Experimental workflow for synthesis and purity verification.
Caption: Decision tree for selecting a purity analysis method.
Conclusion: An Integrated Approach to Ensuring Purity
Elemental analysis stands as a fundamental and highly valuable technique for confirming the purity of 1-(4-Bromobutoxy)-2-methoxybenzene. Its ability to provide a direct measure of the elemental composition makes it particularly effective for detecting common impurities arising from its synthesis. However, for a comprehensive understanding of a sample's purity profile, especially for use in sensitive applications like drug development, an integrated approach is paramount. Combining the bulk compositional data from elemental analysis with the detailed impurity profiling capabilities of techniques like NMR and HPLC provides a self-validating system that ensures the highest level of confidence in the quality of your synthesized compounds.
References
- Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 435-443.
-
Moravek, Inc. (2022, May 26). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231.
-
LCGC International. (2011, November 1). Impurities in Wines by GC–MS. Retrieved from [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
-
Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Pharmaceutical Technology. (2021, February 2). Approaching Elemental Impurity Analysis. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
Sources
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. mdpi.com [mdpi.com]
- 6. measurlabs.com [measurlabs.com]
- 7. scbt.com [scbt.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromobutoxy)-2-methoxybenzene
As researchers and drug development professionals, our work with novel chemical intermediates like 1-(4-Bromobutoxy)-2-methoxybenzene (CAS No. 3257-51-0) is foundational to discovery.[1][2] However, the efficacy of our research is intrinsically linked to the safety and integrity of our laboratory practices. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required for this specific compound. Our objective is to build a culture of safety that is as rigorous as our science, ensuring that every experimental choice is informed by a thorough understanding of the material's hazards.
Hazard Analysis: Understanding the 'Why' Behind the Protocol
1-(4-Bromobutoxy)-2-methoxybenzene is classified under the Globally Harmonized System (GHS) with the GHS07 "exclamation mark" pictogram and the signal word "Warning".[1] This classification is not a mere administrative label; it is a critical directive derived from its specific chemical properties and associated risks. A comprehensive understanding of these hazards is the logical foundation for selecting and using appropriate PPE.
The primary hazards associated with this compound are:
-
Skin Irritation (H315): The compound can cause skin irritation upon contact.[1][2] This is a common characteristic of alkyl halides and ether compounds, which can defat the skin and cause inflammatory responses.
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious irritation.[1][2][3] The chemical structure suggests it can disrupt the delicate tissues of the eye, leading to significant discomfort or damage.
-
Respiratory Tract Irritation (H335): Inhalation of vapors, mists, or aerosols may cause irritation to the respiratory system.[3]
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation are significant routes of exposure that can lead to systemic toxicity.[4]
Furthermore, this compound is incompatible with strong oxidizing agents and strong bases.[3][4] Upon thermal decomposition, it can release hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen bromide gas.[4] This informs not only handling protocols but also emergency fire response.
The Core PPE Ensemble: A Multi-Layered Defense
A multi-layered PPE strategy is essential to create redundant barriers between the researcher and the chemical hazard. The following table outlines the minimum required PPE for handling 1-(4-Bromobutoxy)-2-methoxybenzene, grounded in the hazard analysis.
| Protection Type | Specific Equipment | Recommended Standard | Rationale & Causality |
| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Mandatory. Protects against direct splashes and vapors that can cause serious eye irritation (H319).[3][5] A standard face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transfers of large volumes). |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | ASTM F739 / EN 374 | Mandatory. Prevents direct skin contact, mitigating the risk of skin irritation (H315).[4] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended handling periods. Consult the glove manufacturer's compatibility data for breakthrough times. |
| Body Protection | Fully-Buttoned Laboratory Coat | N/A | Mandatory. Provides a primary barrier against incidental spills and splashes on clothing and skin.[4] For larger quantities or significant splash risks, a chemical-resistant apron or coverall should be worn over the lab coat.[6] |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator with Organic Vapor Cartridges | NIOSH / EN 149 | Situational. Required when engineering controls (i.e., a chemical fume hood) are insufficient or unavailable, or when aerosols may be generated.[3][4][7] Proper fit-testing and a cartridge change-out schedule are critical components of a respiratory protection program.[7] |
Procedural Guidance: The Safe Handling Workflow
Adherence to a strict, logical workflow is paramount for safety. This protocol integrates the use of PPE into the entire handling process, from preparation to disposal.
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps for safely handling 1-(4-Bromobutoxy)-2-methoxybenzene in a laboratory setting.
A flowchart of the essential safety workflow.
Step-by-Step Protocol
-
Preparation:
-
Before entering the lab, review the Safety Data Sheet (SDS) for 1-(4-Bromobutoxy)-2-methoxybenzene.
-
Ensure the chemical fume hood is operational and certified. Confirm that a safety shower and eyewash station are unobstructed and accessible.[4]
-
Don the core PPE ensemble: a fully-buttoned lab coat, chemical splash goggles, and the primary pair of nitrile gloves.
-
-
Handling:
-
Conduct all manipulations of the chemical—including weighing, transfers, and additions to reaction vessels—inside the chemical fume hood to minimize inhalation exposure.[8]
-
Use equipment (e.g., spatulas, glassware) that is clean, dry, and dedicated to the task to avoid cross-contamination and reactions with incompatible materials.
-
Keep the container of 1-(4-Bromobutoxy)-2-methoxybenzene tightly closed when not in use.[4][9]
-
-
Decontamination and Disposal:
-
After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent and absorbent pads.
-
All waste materials, including contaminated gloves, absorbent pads, and empty containers, are considered hazardous waste.[3]
-
Segregate this waste into a clearly labeled, sealed container designated for halogenated organic waste. Do not pour down the drain.[4]
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures, as local and national regulations must be followed.[4]
-
-
Post-Handling:
-
Doff PPE in a manner that prevents self-contamination. Remove gloves first, turning them inside out, followed by the lab coat and goggles.
-
Immediately wash your hands and any potentially exposed skin thoroughly with soap and water.[10]
-
Emergency Response & First Aid
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][11] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4]
By integrating this expert-level guidance into your daily operations, you not only protect yourself and your colleagues but also ensure the continued integrity and success of your vital research.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Bromobutoxy)-2-methylbenzene.
- ChemicalBook. (2023). 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0.
- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - (4-Bromobutoxy)benzene.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Bromoanisole.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Bromo-4-butoxybenzene.
- ChemicalBook. (n.d.). 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET.
- BenchChem. (2023). Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
- Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- CPWR. (n.d.). Chapter 5: Personal Protective Equipment (PPE).
Sources
- 1. 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0 [chemicalbook.com]
- 2. 1-(4-BROMOBUTOXY)-2-METHOXY-BENZENE | 3257-51-0 [amp.chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 7. cpwr.com [cpwr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.fr [fishersci.fr]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
